Benzolamide
Description
See also: Acetazolamide (related); Dichlorphenamide (related); Ethoxzolamide (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGTQXZLNDOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187356 | |
| Record name | Benzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3368-13-6 | |
| Record name | Benzolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC5AAH89R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzolamide's Mechanism of Action in Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of benzolamide, a potent carbonic anhydrase inhibitor, within the renal tubules. It delves into the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate its effects, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Core Mechanism: Inhibition of Carbonic Anhydrase
This compound's primary mechanism of action is the potent and specific inhibition of carbonic anhydrase (CA) isoenzymes located in the renal tubules, particularly in the proximal convoluted tubule (PCT).[1][2] Carbonic anhydrase plays a crucial role in the reabsorption of bicarbonate (HCO3-), sodium (Na+), and water. There are at least two key isoforms in the proximal tubule: a cytosolic form (CA-II) and a luminal, membrane-bound form (CA-IV).[3]
The inhibition of these enzymes by this compound disrupts the normal physiological process of bicarbonate reabsorption. In the proximal tubule, the filtration of bicarbonate is followed by its reaction with secreted protons (H+) in the tubular lumen to form carbonic acid (H2CO3). Luminal carbonic anhydrase (CA-IV) rapidly dehydrates H2CO3 to carbon dioxide (CO2) and water, which can freely diffuse into the proximal tubule cell. Inside the cell, cytosolic carbonic anhydrase (CA-II) catalyzes the reverse reaction, hydrating CO2 back to H2CO3, which then dissociates into H+ and HCO3-. The bicarbonate is then transported across the basolateral membrane into the interstitium, while the proton is secreted back into the lumen via the Na+/H+ exchanger (NHE3), contributing to sodium reabsorption.
This compound, by inhibiting both luminal and cytoplasmic carbonic anhydrase, effectively halts this cycle.[1] This leads to a significant reduction in bicarbonate reabsorption, resulting in increased urinary excretion of bicarbonate. The reduced availability of intracellular protons for the Na+/H+ exchanger also diminishes sodium reabsorption.[1][3]
Quantitative Effects on Renal Function
The administration of this compound leads to measurable changes in several key parameters of renal function. These effects have been quantified in various experimental models, primarily in rats.
| Parameter | Control | This compound (2 mg/kg) | % Change | Reference |
| Proximal Fractional Reabsorption | ||||
| Bicarbonate | Not specified | Reduced by 35.64% | -35.64% | [1] |
| Sodium | Not specified | Reduced by 34.3% | -34.3% | [1] |
| Chloride | Not specified | Reduced by 29.14% | -29.14% | [1] |
| Tubular Fluid/Plasma (TF/P) Ratios | ||||
| Bicarbonate | 0.181 ± 0.02 | 0.584 ± 0.02 | +222.65% | [1] |
| Chloride | 1.19 ± 0.10 | 1.06 ± 0.01 | -10.92% | [1] |
| Proximal Tubular pH | ||||
| Early Proximal Tubule | 7.20 ± 0.02 | 6.66 ± 0.04 | -0.54 pH units | [4] |
| Late Proximal Tubule | 6.74 ± 0.06 | 6.57 ± 0.03 | -0.17 pH units | [4] |
| Superficial Nephron Glomerular Filtration Rate (SNGFR) | ||||
| Unblocked Nephrons | 33.0 ± 1.0 nl/min | 25.2 ± 2.3 nl/min | -23.64% | [5] |
| Blocked Nephrons (preventing distal delivery) | 30.3 ± 1.0 nl/min | 30.3 ± 1.8 nl/min | 0% | [5] |
Signaling Pathways and Logical Relationships
The intricate interplay of transport processes and feedback mechanisms influenced by this compound can be visualized through signaling and logical diagrams.
Caption: this compound's inhibition of carbonic anhydrase in the proximal tubule.
The reduction in proximal tubule reabsorption by this compound increases the delivery of solutes and water to the distal nephron, specifically to the macula densa. This triggers the tubuloglomerular feedback (TGF) mechanism, which contributes to the observed decrease in the single-nephron glomerular filtration rate (SNGFR).
References
- 1. The influence of the carbonic anhydrase inhibitor, this compound (CL-11,366), on the reabsorption of chloride, sodium, and bicarbonate in the proximal tubule of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 4. Effect of this compound on pH in the proximal tubules and peritubular capillaries of the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the tubulo-glomerular feedback system in the rat. The mechanism of reduction in filtration rate with this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Benzolamide: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural requirements for potent and selective inhibition of carbonic anhydrase isoforms by benzolamide and its derivatives.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, a potent carbonic anhydrase inhibitor. This compound serves as a critical scaffold in the design of inhibitors targeting various isoforms of carbonic anhydrase (CA), enzymes implicated in a range of physiological processes and pathological conditions, including glaucoma, epilepsy, and cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular features governing the inhibitory activity of this compound analogs.
Introduction: The Significance of this compound in Carbonic Anhydrase Inhibition
This compound is a sulfonamide-based carbonic anhydrase inhibitor (CAI) characterized by its high affinity for several CA isoforms.[1] The inhibition of these zinc-containing metalloenzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, is a validated therapeutic strategy for various diseases.[2] The core structure of this compound, featuring a benzene ring substituted with a sulfonamide group, provides a foundational framework for the development of isoform-selective inhibitors. Understanding the SAR of this compound is paramount for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of this compound and its analogs against various human carbonic anhydrase (hCA) isoforms is a key determinant of their therapeutic potential. The following tables summarize the quantitative SAR data, presenting the inhibition constants (Ki) for a series of this compound derivatives against the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by this compound and Analogs
| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) |
| This compound | H | 15[1] | 9[1] |
| Benzothiazole-6-sulfonamides | |||
| 6a | 2-(imidazolidin-2-ylideneamino) | 165.4 | 46.8 |
| 6b | 2-(1,4,5,6-tetrahydropyrimidin-2-ylamino) | 118.2 | 34.5 |
| 6c | 2-(4,5-dihydro-1H-imidazol-2-ylamino) | 142.9 | 41.7 |
| Benzothiazole-6-sulfonamides with Guanidines | |||
| 7a | 2-((1H-benzo[d]imidazol-2-yl)amino) | 682.4 | 189.6 |
| 7b | 2-((1H-imidazol-2-yl)amino) | 715.3 | 201.8 |
| 7c | 2-((4,5-dihydro-1H-imidazol-2-yl)amino) | 694.4 | 195.2 |
Data sourced from multiple studies, with specific citations provided.[3]
Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by this compound and Analogs
| Compound | R Group | hCA IX Ki (nM) | hCA XII Ki (nM) |
| This compound | H | 27[4] | 3[5] |
| Ureido-substituted benzene sulfonamides (USBs) | |||
| USB-1 | 4-(3-phenylureido) | 25 | 5.7 |
| USB-2 | 4-(3-(4-chlorophenyl)ureido) | 15.9 | 4.5 |
| USB-3 | 4-(3-(4-methoxyphenyl)ureido) | 30.2 | 6.1 |
| Carboxylate Inhibitors | |||
| 3a | 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetic acid | >100,000 | 0.93 |
| 3c | 2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | 22,200 | 0.30 |
| 3f | 2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | 25,600 | 0.41 |
Data compiled from various research articles with appropriate citations.[6][7]
Experimental Protocols
The determination of the inhibitory activity of this compound analogs is primarily conducted using the stopped-flow CO2 hydration assay. This method measures the catalytic rate of carbonic anhydrase and its inhibition.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
Objective: To determine the inhibitory potency (Ki) of test compounds against various carbonic anhydrase isoforms.
Principle: This assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the degree of inhibition.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., DMSO)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)
-
pH indicator dye (e.g., phenol red)
-
CO2-saturated water
-
Syringes and tubing for the stopped-flow instrument
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified CA enzyme in the buffer.
-
Prepare a series of dilutions of the test compound in the buffer.
-
Prepare the assay buffer containing the pH indicator dye.
-
Prepare fresh CO2-saturated water by bubbling CO2 gas through deionized water on ice.[8]
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Load one syringe with the enzyme solution (or enzyme-inhibitor mixture) in the assay buffer.
-
Load the second syringe with the CO2-saturated water.
-
-
Measurement of Uncatalyzed Rate:
-
Perform a control experiment by mixing the assay buffer (without enzyme) with the CO2-saturated water to determine the uncatalyzed rate of CO2 hydration.
-
-
Measurement of Catalyzed Rate:
-
Mix the enzyme solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength as a function of time. The initial linear portion of the curve represents the initial rate of the enzyme-catalyzed reaction.
-
-
Measurement of Inhibited Rate:
-
Pre-incubate the enzyme with various concentrations of the test compound for a specified period.
-
Repeat the measurement by mixing the enzyme-inhibitor solution with the CO2-saturated water.
-
-
Data Analysis:
-
Calculate the initial rates from the absorbance vs. time data.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.[9]
-
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. carbonic anhydrase 12 | Carbonic anhydrases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Novel Benzolamide Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration into the synthetic strategies, structure-activity relationships, and biological evaluation of novel benzolamide analogs as potent carbonic anhydrase inhibitors.
This technical guide provides a comprehensive overview of the synthesis and evaluation of novel derivatives of this compound, a potent carbonic anhydrase inhibitor. Aimed at researchers, scientists, and professionals in the field of drug development, this document details synthetic methodologies, presents key structure-activity relationship (SAR) data, and outlines experimental workflows for the characterization of these compounds.
Core Concepts in this compound Analog Synthesis
This compound, chemically known as N-(4-sulfamoylphenyl)acetamide, serves as a critical scaffold for the development of selective and potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological and pathological processes. The primary synthetic strategies for creating novel this compound derivatives involve modifications at the acetamido and sulfonamide moieties to enhance inhibitory potency and isoform selectivity.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potential of this compound analogs is typically quantified by their inhibition constant (Kᵢ) against various human carbonic anhydrase (hCA) isoforms. The following table summarizes the Kᵢ values for a selection of representative this compound derivatives against key hCA isoforms.
| Compound | R Group Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | -COCH₃ | 368.7 | 81.4 | 41.3 | 39.1 |
| Analog 1 | -CO(CH₂)₂CH₃ | 240 | 19 | 25 | 8.8 |
| Analog 2 | -COC₆H₅ | 2185 | 83 | 882 | 175 |
| Analog 3 | -SO₂NHCH₂C₆H₅ | 608 | 955 | - | - |
| Analog 4 | -SO₂NH(CH₂)₂-morpholine | - | - | 60.5 | 84.5 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducibility and further development.
General Synthesis of N-Substituted this compound Derivatives
A common synthetic route to N-substituted this compound analogs involves the reaction of 4-acetamidobenzenesulfonyl chloride with a variety of primary or secondary amines.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Chlorosulfonic acid is carefully added to acetanilide at a controlled temperature, followed by quenching with ice water to precipitate the sulfonyl chloride.
Step 2: Sulfonamide Formation
The synthesized 4-acetamidobenzenesulfonyl chloride is then reacted with the desired amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature until completion.
Step 3: Purification
The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final N-substituted this compound derivative.
Determination of Inhibitory Activity (Kᵢ)
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The inhibition constant (Kᵢ) is then calculated from the concentration-dependent inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which this compound derivatives function is paramount. This includes the signaling pathways they modulate and the experimental workflows used to characterize their effects.
Carbonic Anhydrase IX Signaling in the Tumor Microenvironment
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is a key target for anticancer drug development. Its activity is intricately linked to the regulation of the tumor microenvironment's pH.[1][2][3]
Caption: Hypoxia-induced CA IX signaling pathway in cancer cells.
CA IX, induced by hypoxia via HIF-1α, catalyzes the extracellular conversion of CO₂ to bicarbonate and protons, contributing to an acidic tumor microenvironment which promotes invasion and metastasis.[1][4] Intracellularly, bicarbonate imported by transporters like NBC contributes to maintaining an alkaline internal pH, which is favorable for cancer cell proliferation and survival.[5]
Experimental Workflow for Carbonic Anhydrase Inhibitor Screening
A standardized workflow is essential for the efficient and reliable screening of novel this compound derivatives.
Caption: Experimental workflow for CA inhibitor development.
This workflow outlines the key stages from the initial synthesis and characterization of this compound analogs to their comprehensive biological evaluation. This systematic approach ensures the identification of potent and selective inhibitors with therapeutic potential.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Benzolamide's Binding Affinity for Carbonic Anhydrase Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of benzolamide for various human carbonic anhydrase (CA) isoforms. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
This compound Binding Affinity Data
This compound is a potent inhibitor of several human carbonic anhydrase (CA) isoforms.[1] The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme, with lower values indicating tighter binding. The following table summarizes the reported Ki values for this compound against various human CA isoforms.
| Carbonic Anhydrase Isoform | Ki (nM) |
| hCA I | 15[1] |
| hCA II | 9[1] |
| hCA IV | Target |
| hCA VI | Target |
| hCA IX | Target |
| hCA XII | Target |
| hCA XIV | Target |
Experimental Protocols
The determination of binding affinities and inhibition constants for compounds like this compound relies on precise and reproducible experimental methodologies. Two common and powerful techniques employed in the study of carbonic anhydrase inhibitors are the Stopped-Flow Assay and Isothermal Titration Calorimetry (ITC).
Stopped-Flow Assay for Carbonic Anhydrase Inhibition
The stopped-flow technique is a rapid kinetics method used to measure the enzymatic activity of carbonic anhydrase and the inhibitory effects of compounds like this compound. The assay monitors the CA-catalyzed hydration of carbon dioxide (CO2).
Principle: The hydration of CO2 by carbonic anhydrase produces protons, leading to a change in pH. This pH change is monitored using a pH indicator dye, and the initial rate of the reaction is measured. The presence of an inhibitor will decrease the rate of this reaction.
Detailed Methodology:
-
Instrumentation: An Applied Photophysics stopped-flow instrument or a similar rapid-mixing device is utilized.[1]
-
Reagents and Solutions:
-
Buffer: 20 mM HEPES buffer (for α-CAs, pH 7.5) or 20 mM TRIS buffer (for β-CAs, pH 8.3).[1]
-
Ionic Strength Adjustment: 20 mM Na2SO4 is added to the buffer to maintain constant ionic strength.[1]
-
pH Indicator: 0.2 mM Phenol Red is commonly used, with absorbance monitored at its maximum wavelength of 557 nm.[1]
-
Substrate: A saturated CO2 solution is prepared by bubbling CO2 gas through the assay buffer. The final CO2 concentration in the reaction typically ranges from 1.7 to 17 mM.[1]
-
Enzyme Solution: A stock solution of the desired recombinant human carbonic anhydrase isoform is prepared.
-
Inhibitor Solution: A stock solution of this compound (e.g., 0.1 mM) is prepared in distilled, deionized water, with subsequent dilutions made using the assay buffer.[1]
-
-
Procedure:
-
The enzyme and inhibitor solutions are pre-incubated together at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[1]
-
One syringe of the stopped-flow apparatus is loaded with the enzyme-inhibitor mixture (or enzyme alone for control measurements).
-
The second syringe is loaded with the CO2-saturated buffer containing the pH indicator.
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a period of 10–100 seconds.[1]
-
The initial velocity of the reaction is determined from the initial 5-10% of the reaction trace.[1]
-
The uncatalyzed rate of CO2 hydration is measured in the absence of the enzyme and subtracted from the total observed rates.[1]
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It provides a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (carbonic anhydrase isoform) at a constant temperature. The heat released or absorbed upon binding is measured by the instrument.
Detailed Methodology:
-
Instrumentation: A high-sensitivity isothermal titration calorimeter is used.
-
Sample Preparation:
-
Protein and Ligand Solutions: The carbonic anhydrase isoform and this compound are prepared in an identical, well-matched buffer to minimize heats of dilution. This is typically achieved by dialyzing the protein against the buffer and then using the final dialysis buffer to dissolve the ligand.
-
Degassing: All solutions should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell, which can interfere with the measurements.
-
Concentrations: The concentration of the macromolecule in the cell and the ligand in the syringe need to be carefully chosen to ensure a measurable heat signal and a complete binding isotherm. A general starting point is to have the ligand concentration in the syringe 10-15 times higher than the protein concentration in the cell.
-
-
Procedure:
-
The sample cell is filled with the carbonic anhydrase solution, and the injection syringe is filled with the this compound solution.
-
A series of small, precise injections of the this compound solution are made into the sample cell while the solution is stirred at a constant rate.
-
The heat change resulting from each injection is measured by the instrument's sensitive detectors.
-
The titration continues until the protein becomes saturated with the ligand, and subsequent injections only produce the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's interaction with carbonic anhydrases.
References
The Discovery and Development of Benzolamide: A Potent but Short-Lived Diuretic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide) emerged from the mid-20th century quest for effective diuretics, a period of intense research into sulfonamide derivatives following the discovery of sulfanilamide's diuretic properties. As a potent carbonic anhydrase inhibitor, this compound demonstrated significant promise with a renal effect on bicarbonate excretion approximately ten times that of the prototypical acetazolamide.[1] Despite its high potency and selective accumulation in the kidneys, its clinical development was ultimately hampered by an unfavorable pharmacokinetic profile, specifically a very short plasma half-life.[1][2] This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and experimental evaluation of this compound as a diuretic agent.
Historical Context and Discovery
Mechanism of Action
This compound exerts its diuretic effect through the potent inhibition of carbonic anhydrase, an enzyme crucial for the reabsorption of sodium bicarbonate in the proximal convoluted tubule of the nephron.
Signaling Pathway of Carbonic Anhydrase Inhibition in the Proximal Tubule
Carbonic anhydrase exists in two key locations within the proximal tubule epithelial cells: the cytoplasm (isoform CA-II) and the apical (luminal) brush border membrane (isoform CA-IV). The inhibition of both isoforms by this compound disrupts the normal process of bicarbonate reabsorption.
Figure 1. Signaling pathway of carbonic anhydrase inhibition by this compound.
Normally, filtered bicarbonate (HCO₃⁻) combines with secreted hydrogen ions (H⁺) in the tubular lumen to form carbonic acid (H₂CO₃). This reaction is catalyzed by the brush border carbonic anhydrase (CA-IV). H₂CO₃ then dissociates into water (H₂O) and carbon dioxide (CO₂), which readily diffuse into the proximal tubule cell. Inside the cell, cytoplasmic carbonic anhydrase (CA-II) catalyzes the reverse reaction, reforming H₂CO₃ from CO₂ and H₂O. The H₂CO₃ then dissociates into H⁺ and HCO₃⁻. The H⁺ is secreted back into the lumen in exchange for sodium (Na⁺) via the Na⁺/H⁺ exchanger (NHE3), and the HCO₃⁻ is transported into the blood.
This compound inhibits both CA-IV and CA-II. Inhibition of CA-IV prevents the breakdown of luminal H₂CO₃, reducing the availability of CO₂ to diffuse into the cell. Inhibition of CA-II prevents the formation of H₂CO₃ within the cell. Both actions lead to a decrease in intracellular H⁺, which in turn reduces the activity of the NHE3 exchanger. The overall result is a significant decrease in the reabsorption of Na⁺ and HCO₃⁻, leading to an osmotic diuresis and alkalinization of the urine.
Quantitative Data on Diuretic Activity
This compound is characterized by its high potency. It is maximally active at doses of 1 mg/kg.[1] Its renal effect on bicarbonate excretion is approximately 10 times that of acetazolamide.[1]
| Parameter | Vehicle (Control) | This compound (2 mg/kg) | % Change | Reference |
| Proximal Fractional Reabsorption | ||||
| Chloride | 1.19 ± 0.10 (TF/P ratio) | 1.06 ± 0.01 (TF/P ratio) | -29.14% | |
| Sodium | Not reported | Not reported | -34.3% | |
| Bicarbonate | 0.181 ± 0.02 (TF/P ratio) | 0.584 ± 0.02 (TF/P ratio) | -35.64% | |
| Pharmacokinetics | ||||
| Plasma Half-life | N/A | ~20 minutes | N/A | [1] |
| Renal Accumulation | N/A | Active and rapid | N/A | [1] |
Table 1. Effects of this compound on Electrolyte Reabsorption and Pharmacokinetic Parameters. (TF/P ratio = Tubular Fluid to Plasma concentration ratio)
Experimental Protocols
The diuretic activity of this compound and other early diuretics was typically evaluated using animal models, most commonly rats and dogs. The Lipschitz test, or variations thereof, was a standard method for screening diuretic agents.[10][11][12]
Lipschitz Test for Diuretic Activity
Objective: To determine the diuretic activity of a test compound by comparing the urine output of treated animals to that of a control group and a standard diuretic group.
Experimental Workflow:
Figure 2. Workflow for the Lipschitz test to evaluate diuretic activity.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[11][12]
-
Acclimatization and Fasting: Animals are fasted for approximately 18 hours before the experiment to ensure gastrointestinal tract uniformity and prevent food interference with absorption. Water is provided ad libitum.[4]
-
Grouping: Rats are divided into at least three groups: a control group, a standard diuretic group (e.g., urea or furosemide), and one or more test groups receiving different doses of this compound.[10]
-
Hydration and Dosing: A saline load (e.g., 25 ml/kg of 0.9% NaCl) is administered orally or intraperitoneally to all animals to ensure adequate hydration and urine flow. The test compound, standard, or vehicle is administered concurrently.[12]
-
Urine Collection: Immediately after dosing, animals are placed in individual metabolic cages that allow for the separation and collection of urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.[10][12]
-
Analysis: The total volume of urine for each animal is measured. The concentration of electrolytes (Na⁺, K⁺, and Cl⁻) in the urine is determined using flame photometry.
-
Data Evaluation: The diuretic activity is calculated by comparing the urine output of the test group to the control group. The Lipschitz value is the ratio of the urine output of the test group to that of the standard group.[11]
Synthesis and Structure-Activity Relationship (SAR)
The structure-activity relationship for carbonic anhydrase inhibitors is well-defined. Key structural features for diuretic activity in this class include:
-
An unsubstituted sulfonamide group (-SO₂NH₂): This group is essential for binding to the zinc ion in the active site of the carbonic anhydrase enzyme.
-
An aromatic or heterocyclic ring system: The thiadiazole ring in this compound serves this purpose. Modifications to this ring system can influence potency and pharmacokinetic properties.
-
The benzoyl group: The addition of the benzoyl group to the thiadiazole sulfonamide core in this compound contributes to its high potency.
Clinical Development and Rationale for Limited Use
Despite its high potency as a diuretic, this compound did not see widespread clinical use. The primary reason for this was its "inappropriate pharmacokinetics".[1] Specifically, its very short plasma half-life of approximately 20 minutes would necessitate frequent dosing to maintain a therapeutic effect, making it impractical for the management of chronic conditions like hypertension or edema.[1] While it is actively and rapidly accumulated in the kidney, its rapid clearance from the plasma likely contributes to its short duration of action.[1] This unfavorable pharmacokinetic profile ultimately prevented its further development for broad clinical applications as a diuretic.
Conclusion
This compound represents a significant milestone in the development of diuretics, exemplifying the successful targeting of carbonic anhydrase to achieve a potent diuretic effect. Its history underscores the critical importance of not only pharmacodynamic potency but also a favorable pharmacokinetic profile for the successful clinical development of a drug. While its short half-life rendered it unsuitable for widespread use as a diuretic, the study of this compound and other early carbonic anhydrase inhibitors provided invaluable insights into renal physiology and the principles of diuretic drug design.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Comparative pharmacokinetics of benzodiazepines in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide | 33949-86-9 [smolecule.com]
- 6. Dose-response evaluation of the ocular hypotensive effect of brinzolamide ophthalmic suspension (Azopt). Brinzolamide Dose-Response Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The development of topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of benzodiazepines in dog and man | Semantic Scholar [semanticscholar.org]
- 12. journals.physiology.org [journals.physiology.org]
An In-Depth Technical Guide to the Interactions of Benzolamide with Zinc Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interactions between the sulfonamide diuretic, benzolamide, and a range of zinc metalloenzymes. While the primary focus of this compound's activity is on carbonic anhydrases, this document also explores its potential interactions with other critical zinc-containing enzymes, including matrix metalloproteinases (MMPs), alcohol dehydrogenase, and histone deacetylases (HDACs). This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed quantitative data, experimental protocols, and insights into the associated signaling pathways.
Introduction to this compound and Zinc Metalloenzymes
This compound is a potent inhibitor of carbonic anhydrase, belonging to the sulfonamide class of drugs.[1] Its primary clinical applications have been in the management of glaucoma and as a diuretic. The mechanism of action of sulfonamide inhibitors like this compound involves the coordination of the sulfonamide moiety to the zinc ion in the active site of these enzymes.
Zinc metalloenzymes are a broad and diverse class of enzymes that require a zinc ion for their catalytic activity. This zinc ion can play a direct catalytic role, stabilize the enzyme's structure, or both. These enzymes are involved in a vast array of physiological processes, making them significant targets for therapeutic intervention. This guide will delve into the interactions of this compound with four key families of zinc metalloenzymes:
-
Carbonic Anhydrases (CAs)
-
Matrix Metalloproteinases (MMPs)
-
Alcohol Dehydrogenase
-
Histone Deacetylases (HDACs)
This compound and Carbonic Anhydrases (CAs)
The interaction between this compound and carbonic anhydrases is the most well-characterized. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 known human CA isoforms, and their inhibition has therapeutic implications in various conditions, including glaucoma, epilepsy, and cancer.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by this compound
The inhibitory potency of this compound varies among the different CA isoforms. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki indicates a stronger interaction.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) of this compound (nM) |
| hCA I | 15[1] |
| hCA II | 9[1] |
| EcoCAγ | 94[1] |
| VchCAγ | 78[1] |
| CAS3 | 54[1] |
| CAS1 | 2115[1] |
| CAS2 | 410[1] |
hCA: human Carbonic Anhydrase; EcoCAγ and VchCAγ are bacterial γ-class CAs; CAS refers to other CA isoforms.
Experimental Protocols for Carbonic Anhydrase Inhibition
This is a common method to determine the kinetic parameters of CA inhibition.
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. A pH indicator is used to monitor the proton production in real-time.
-
Reagents:
-
Purified CA isoform
-
This compound or other inhibitors
-
CO2-saturated water
-
Buffer (e.g., TRIS or HEPES)
-
pH indicator (e.g., phenol red)
-
-
Procedure:
-
Solutions of the enzyme and inhibitor are pre-incubated.
-
The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution containing a pH indicator in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
The initial rate of the reaction is calculated from the absorbance data.
-
Ki values are determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics).
-
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.
-
Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme).
-
Instrumentation: Isothermal Titration Calorimeter.
-
Procedure:
-
The enzyme solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
Small aliquots of the inhibitor are titrated into the enzyme solution.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of inhibitor to enzyme.
-
The binding isotherm is then fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
FTSA is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein.
-
Principle: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.
-
Reagents:
-
Purified CA isoform
-
This compound or other inhibitors
-
Fluorescent dye (e.g., SYPRO Orange)
-
Buffer
-
-
Procedure:
-
The enzyme is mixed with the fluorescent dye and varying concentrations of the inhibitor in a multi-well plate.
-
The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
The change in Tm (ΔTm) is plotted against the inhibitor concentration to determine the binding affinity.
-
Signaling Pathways Involving Carbonic Anhydrase IX
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of cancer and is a key player in tumor biology. Its expression is primarily regulated by the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[2][3][4]
Under hypoxic (low oxygen) conditions, which are common in solid tumors, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for CA IX, leading to its increased transcription.[2]
The resulting increase in CA IX at the cell surface contributes to the acidification of the tumor microenvironment by catalyzing the hydration of CO2 to bicarbonate and protons. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CA IX by agents like this compound can counteract these effects.
This compound and Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. They play crucial roles in physiological processes like tissue remodeling, as well as in pathological conditions such as arthritis and cancer metastasis.
Quantitative Data: this compound Interaction with MMPs
Experimental Protocol: Fluorogenic MMP Inhibition Assay
-
Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP. The substrate contains a fluorescent reporter group and a quencher group. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the reporter and quencher are separated, resulting in an increase in fluorescence.
-
Reagents:
-
Purified, active MMP isoform
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2)
-
This compound or other test inhibitors
-
-
Procedure:
-
The MMP enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
IC50 values (the concentration of inhibitor that reduces enzyme activity by 50%) are determined by plotting the reaction velocity against the inhibitor concentration.
-
Signaling Pathways Modulated by MMP Inhibition
MMP activity is integrated into complex signaling networks that regulate cell behavior.[5][6][7] Inhibition of MMPs can impact these pathways:
-
Growth Factor Signaling: MMPs can cleave and release membrane-bound growth factors, such as TGF-β and EGF, leading to the activation of their respective signaling pathways (e.g., MAPK/ERK, PI3K/Akt).[5] MMP inhibitors can block this activation.
-
Cell Adhesion and Migration: By degrading ECM components, MMPs alter the signals received by cell surface receptors like integrins. This affects downstream signaling cascades that control cell adhesion, migration, and invasion.[5]
-
Apoptosis: Some MMPs can cleave and activate pro-apoptotic or inactivate anti-apoptotic proteins, thereby influencing cell survival pathways.
This compound and Alcohol Dehydrogenase
Alcohol dehydrogenase (ADH) is a zinc-dependent enzyme that catalyzes the oxidation of alcohols to aldehydes. It is a key enzyme in the metabolism of ethanol.
Quantitative Data: this compound Interaction with Alcohol Dehydrogenase
There is a lack of specific quantitative data on the inhibition of alcohol dehydrogenase by this compound. While some sulfonamides have been shown to interact with ADH, the inhibitory potential of this compound against this enzyme remains to be thoroughly investigated.
Experimental Protocol: Alcohol Dehydrogenase Inhibition Assay
-
Principle: The activity of ADH is typically measured by monitoring the reduction of the cofactor NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
-
Reagents:
-
Purified alcohol dehydrogenase
-
Ethanol (substrate)
-
NAD+ (cofactor)
-
Buffer (e.g., sodium pyrophosphate buffer, pH 8.8)
-
This compound or other test inhibitors
-
-
Procedure:
-
In a cuvette, combine the buffer, NAD+, and ethanol.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the ADH enzyme.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity.
-
Determine the mode of inhibition and the inhibition constant (Ki) by analyzing the data using Lineweaver-Burk or Dixon plots.
-
This compound and Histone Deacetylases (HDACs)
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. They are crucial regulators of gene expression and are important targets in cancer therapy.
Quantitative Data: this compound Interaction with HDACs
Specific Ki or IC50 values for the inhibition of HDACs by this compound are not well-documented in the literature. Benzamide-containing compounds are a known class of HDAC inhibitors, but the sulfonamide group of this compound is a different zinc-binding pharmacophore.[8] Further studies are needed to evaluate the potential of this compound as an HDAC inhibitor.
Experimental Protocol: Fluorometric HDAC Inhibition Assay
-
Principle: This assay uses a fluorogenic substrate containing an acetylated lysine residue. Deacetylation by an HDAC, followed by cleavage by a developer enzyme, releases a fluorescent molecule.
-
Reagents:
-
Purified HDAC enzyme or nuclear extract
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution (containing a protease)
-
This compound or other test inhibitors
-
Stop solution (e.g., a potent HDAC inhibitor like Trichostatin A)
-
-
Procedure:
-
The HDAC enzyme is incubated with varying concentrations of the inhibitor.
-
The fluorogenic substrate is added, and the mixture is incubated to allow for deacetylation.
-
The developer solution is added to cleave the deacetylated substrate and release the fluorophore.
-
The fluorescence is measured using a fluorescence plate reader.
-
The IC50 value is determined from the dose-response curve of fluorescence versus inhibitor concentration.
-
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors have profound effects on cellular signaling, primarily by altering gene expression and the function of non-histone proteins.[9][10][11][12]
-
Apoptosis: HDAC inhibitors can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11][12][13] This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9][11]
-
Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often at the G1/S or G2/M checkpoints, by increasing the expression of cell cycle inhibitors like p21.
-
Angiogenesis: Some HDAC inhibitors have been shown to suppress angiogenesis (the formation of new blood vessels) by downregulating the expression of pro-angiogenic factors like VEGF.[9]
Conclusion
This compound is a well-established and potent inhibitor of carbonic anhydrases, with varying affinities for different isoforms. Its interaction with CAs, particularly the cancer-associated CA IX, has significant implications for cellular signaling pathways, most notably the HIF-1 pathway.
While the interactions of this compound with other zinc metalloenzymes such as MMPs, alcohol dehydrogenase, and HDACs are less characterized, the structural similarities of their active sites and the known activity of other sulfonamide-based inhibitors suggest that these are areas worthy of further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore these potential off-target effects of this compound and to develop novel inhibitors with improved selectivity for these important drug targets. A deeper understanding of these interactions will be crucial for the development of more specific and effective therapies targeting zinc metalloenzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 6. New signaling pathways from cancer progression modulators to mRNA expression of matrix metalloproteinases in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Benzolamide in Neurology: A Technical Guide to Early-Stage Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Early-stage, direct research into the application of benzolamide for neurological disorders is notably limited. This guide synthesizes the available preclinical data for this compound and relevant findings from the broader class of carbonic anhydrase inhibitors (CAIs) to provide a foundational understanding and to outline future research directions.
Executive Summary
This compound, a potent carbonic anhydrase inhibitor (CAI), presents a curious case for neurotherapeutics. While the inhibition of carbonic anhydrase (CA) in the central nervous system (CNS) is a validated strategy for treating certain neurological conditions like epilepsy and idiopathic intracranial hypertension, this compound's clinical development has been hampered by its defining characteristic: poor cell membrane and blood-brain barrier (BBB) permeability. This technical guide consolidates the sparse yet significant early-stage research on this compound, contextualizes it within the broader landscape of CAIs in neurology, and outlines the critical experimental protocols and conceptual frameworks necessary to evaluate its potential. We present the known quantitative data, detail relevant experimental methodologies, and visualize key pathways to provide a comprehensive resource for the scientific community.
The Central Role of Carbonic Anhydrase in Neurological Function
Carbonic anhydrase is a ubiquitous metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes within the CNS, including pH regulation, cerebrospinal fluid (CSF) production, and modulation of neuronal excitability.[2][3] At least nine CA isoforms are present in the mammalian CNS, with distinct distribution patterns in neurons, glial cells, and the choroid plexus.[4] The therapeutic rationale for using CAIs in neurological disorders stems from their ability to modulate these processes. For instance, in epilepsy, CA inhibition is thought to exert anticonvulsant effects by inducing a mild metabolic acidosis and altering GABAergic neurotransmission.[5]
Quantitative Data: this compound vs. Acetazolamide
Direct quantitative data for this compound in neurological models is scarce. The most relevant comparative data comes from a study on avian intrapulmonary chemoreceptors, which serves as a proxy for neuronal response to CA inhibition and highlights the impact of membrane permeability. The study compared the effects of the membrane-permeable acetazolamide with the relatively impermeable this compound on neuronal firing rates.
| Compound | Dose (IV) | Effect on Baseline Neuronal Discharge Rate | Effect on Tonic PCO₂ Response (Sensitivity) | Membrane Permeability |
| This compound | 25 mg/kg | Increased | No significant alteration (-9.8 ± 1.6 s⁻¹·lnTorr⁻¹) | Relatively Impermeable |
| Acetazolamide | 10 mg/kg | Increased | Significantly reduced (-3.5 ± 3.6 s⁻¹·lnTorr⁻¹) | Permeable |
| Table 1: Comparative effects of intravenous this compound and acetazolamide on avian chemoreceptor neurons. Data extracted from Hempleman et al. (2000).[6] |
Experimental Protocols
Assessing Neuronal Response to Carbonic Anhydrase Inhibition
This protocol is adapted from the methodology used to generate the quantitative data in Table 1, providing a framework for assessing the electrophysiological effects of CAIs.
Objective: To determine the effect of a CA inhibitor on the CO₂ sensitivity of single neurons.
Model: Anesthetized, unidirectionally ventilated ducks (Anas platyrhynchos).
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with sodium pentobarbital) and implement unidirectional, artificial ventilation to allow for precise control of inspired gas concentrations.
-
Neural Recording: Isolate a vagal nerve filament. Using single-cell extracellular recording techniques with microelectrodes, identify action potentials from an intrapulmonary chemoreceptor (IPC) or other target neuron.
-
Baseline Measurement: Record the neuron's action potential discharge rate (firing frequency) in response to varying levels of inspired carbon dioxide (PCO₂) to establish a baseline CO₂ response curve.
-
Drug Administration: Administer the test compound (e.g., this compound, 25 mg/kg) intravenously.
-
Post-Infusion Measurement: After drug administration, repeat the process of varying inspired PCO₂ and record the neuron's firing frequency to determine the post-treatment CO₂ response curve.
-
Data Analysis: Compare the pre- and post-infusion baseline firing rates and the slopes of the CO₂ response curves to quantify the drug's effect on neuronal activity and CO₂ sensitivity.[6]
Maximal Electroshock (MES) Seizure Test
This is a standard preclinical screening test for anticonvulsant activity, relevant for evaluating CAIs like this compound for epilepsy.
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Model: Mice or rats.
Procedure:
-
Compound Administration: Administer the test compound (e.g., this compound) via the desired route (intraperitoneal or oral) at various doses to different groups of animals. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak effect, deliver a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes (e.g., 50-60 Hz, 0.2 seconds).
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The complete abolition of this phase is considered the endpoint of protection.
-
Data Analysis: Calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension, using probit analysis.[7][8][9]
Signaling Pathways and CNS Mechanisms of Action
The primary hurdle for this compound's utility in neurological disorders is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[10] this compound is known to be relatively membrane-impermeable.[6] This characteristic suggests that systemically administered this compound would have limited access to carbonic anhydrase isoforms within the CNS parenchyma (e.g., intracellular CA II in neurons and glia).
However, this does not entirely preclude a neurological effect. This compound could potentially act on membrane-bound CA isoforms on the luminal side of the BBB endothelium (e.g., CA IV), which could influence local pH and blood flow. Any significant effect on parenchymal neurons and glia would likely require strategies to enhance CNS delivery, such as prodrug formulations or co-administration with BBB-disrupting agents.
Potential Therapeutic Applications and Future Directions
While direct evidence is lacking for this compound, the known effects of other CAIs suggest potential avenues of research for neurological disorders.
-
Epilepsy: The anticonvulsant properties of CAIs are well-established.[5] Preclinical studies using models like the MES and subcutaneous pentylenetetrazole (scPTZ) tests are necessary to determine if this compound possesses intrinsic anticonvulsant activity.[8]
-
Alzheimer's Disease: CAIs have demonstrated neuroprotective effects in preclinical models of amyloidosis by preventing mitochondrial dysfunction and reducing oxidative stress.[5] In vitro studies using neuronal cell cultures exposed to amyloid-beta oligomers would be a logical first step to screen this compound for similar neuroprotective properties.
-
Parkinson's Disease & ALS: The role of CAIs in these disorders is less defined. Research would need to begin with foundational in vitro studies to identify any relevant cellular mechanisms before proceeding to animal models.
Conclusion
This compound remains an enigmatic molecule in the context of neuropharmacology. Its potent inhibition of carbonic anhydrase is a desirable trait for targeting several pathological mechanisms in the CNS. However, its poor membrane and blood-brain barrier permeability is a significant obstacle. The early-stage research landscape is sparse, necessitating a foundational, step-by-step preclinical evaluation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future investigations. A thorough characterization of its BBB permeability, intrinsic neuropharmacological activity, and the potential for novel delivery strategies will be paramount in determining whether this compound can be repurposed from a compound of academic interest into a viable therapeutic candidate for neurological disorders.
References
- 1. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ovid.com [ovid.com]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. This compound, acetazolamide, and signal transduction in avian intrapulmonary chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and acute neurotoxic characteristics of nicotinic acid benzylamide: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Benzolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzolamide is a potent sulfonamide inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting carbonic anhydrase, this compound can modulate pH regulation, ion transport, and fluid secretion in various tissues. These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound, focusing on its primary mechanism of action and its effects on cellular physiology.
The provided protocols cover two key aspects of this compound's in vitro efficacy:
-
Direct Enzyme Inhibition: A stopped-flow CO2 hydration assay to determine the inhibitory activity of this compound against purified carbonic anhydrase isoforms.
-
Cellular Activity: An intracellular pH measurement assay and a transepithelial fluid transport assay to evaluate the effect of this compound on cellular function.
Data Presentation
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Skeletal Muscle CA | 10⁻⁵ M | [1] | |
| hCA I | Data not available | ||
| hCA II | Data not available | ||
| hCA IV | Data not available | ||
| hCA IX | Data not available | ||
| hCA XII | Data not available |
Note: This table will be updated as more specific inhibitory constants for this compound against various human carbonic anhydrase (hCA) isoforms become available.
Signaling Pathway and Experimental Workflows
Carbonic Anhydrase Inhibition Signaling Pathway
Caption: Signaling pathway of carbonic anhydrase inhibition by this compound.
Experimental Workflow: Stopped-Flow CO₂ Hydration Assay
Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.
Experimental Workflow: Intracellular pH Measurement
Caption: Experimental workflow for intracellular pH measurement using BCECF-AM.
Experimental Protocols
Carbonic Anhydrase Activity Assay: Stopped-Flow CO₂ Hydration
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂. The initial rate of this reaction is determined by observing the change in absorbance of a pH indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red (0.2 mM)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)
-
Stopped-flow spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in HEPES buffer.
-
Prepare the assay buffer containing HEPES and phenol red.
-
Keep the CO₂-saturated water on ice.
-
-
Enzyme and Inhibitor Incubation:
-
In a tube, mix the carbonic anhydrase solution with either the this compound solution (at various concentrations) or the vehicle control.
-
Incubate the mixture for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[2]
-
-
Stopped-Flow Measurement:
-
Set the stopped-flow instrument to monitor the absorbance of phenol red at 570 nm.[3]
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the ice-cold CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time for 10-100 seconds.[2]
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance curve.
-
Plot the initial reaction rates against the this compound concentrations.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
If desired, determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation or by performing a full kinetic analysis (e.g., Lineweaver-Burk plot).
-
Cell-Based Assay: Intracellular pH (pHi) Measurement
This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH in response to this compound treatment.
Materials:
-
ARPE-19 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Nigericin and Valinomycin (for calibration)
-
pH calibration buffers (pH 6.5, 7.0, 7.5, 8.0)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with dual excitation capabilities
Protocol:
-
Cell Seeding:
-
Seed ARPE-19 cells into a 96-well plate at a density of 40,000 to 80,000 cells/well.[4]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Washing:
-
Remove the dye-loading solution and wash the cells three times with HBSS to remove extracellular dye.[5]
-
-
Treatment with this compound:
-
Prepare various concentrations of this compound in HBSS.
-
Add the this compound solutions or vehicle control to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence emission at 535 nm with excitation at 490 nm (pH-sensitive) and 440 nm (isosbestic point).[5]
-
-
In Situ Calibration:
-
After the experiment, treat the cells with a calibration buffer containing 10 µM nigericin and 10 µM valinomycin at known pH values (e.g., 6.5, 7.0, 7.5, 8.0) to equilibrate the intracellular and extracellular pH.[5]
-
Measure the fluorescence ratio (490 nm / 440 nm) at each pH to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) for each well.
-
Convert the fluorescence ratios to intracellular pH values using the calibration curve.
-
Analyze the change in intracellular pH in response to different concentrations of this compound.
-
Cell-Based Assay: Transepithelial Fluid Transport (TEER Measurement)
This assay assesses the effect of this compound on the barrier function and fluid transport properties of a confluent monolayer of retinal pigment epithelial (RPE) cells by measuring the transepithelial electrical resistance (TEER). An increase in TEER can be indicative of enhanced fluid absorption.
Materials:
-
ARPE-19 cells
-
DMEM/F12 medium with 10% FBS
-
Transwell inserts (0.4 µm pore size)
-
Fibronectin
-
This compound
-
EVOM voltohmmeter with STX2 "chopstick" electrodes
-
Sterile PBS
Protocol:
-
Coating Transwell Inserts:
-
Coat the Transwell inserts with fibronectin according to the manufacturer's instructions to promote cell attachment and monolayer formation.[6]
-
-
Cell Seeding and Culture:
-
TEER Measurement:
-
Allow the cell culture plate and the TEER electrode to equilibrate to room temperature before measurement.
-
Sterilize the electrode with ethanol and rinse with sterile PBS.[1]
-
Measure the resistance of a blank Transwell insert with medium only to determine the background resistance.
-
Carefully place the shorter electrode in the apical chamber and the longer electrode in the basal chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading for each well.
-
Subtract the background resistance from the resistance of the cell-containing wells and multiply by the surface area of the Transwell to obtain the TEER in Ω·cm².
-
-
Treatment with this compound:
-
Once a stable baseline TEER is established, add this compound at various concentrations to the apical and/or basal compartments.
-
Measure the TEER at different time points after the addition of this compound to monitor its effect on the RPE barrier function.
-
-
Data Analysis:
-
Plot the TEER values over time for each this compound concentration and the vehicle control.
-
Analyze the changes in TEER to determine the effect of this compound on the integrity and fluid transport properties of the RPE monolayer.
-
References
- 1. medicine.umich.edu [medicine.umich.edu]
- 2. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is not a membrane-impermeant carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in transepithelial electrical resistance and intracellular ion concentration in TGF-β-induced epithelial-mesenchymal transition of retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Benzolamide in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzolamide is a potent carbonic anhydrase inhibitor that has been investigated for its potential therapeutic effects in various conditions, including glaucoma and as an adjunct in cancer therapy. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound in plasma are not widely published, this guide presents a robust starting method adapted from established protocols for structurally similar carbonic anhydrase inhibitors, such as acetazolamide and brinzolamide.
Principle of the Method
The proposed method involves the extraction of this compound from a plasma matrix followed by separation and quantification using reversed-phase HPLC with UV detection. A simple and efficient protein precipitation or liquid-liquid extraction protocol is employed for sample preparation to remove interfering plasma components. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a reliable and reproducible assay.
Data Presentation
The following tables summarize the expected quantitative data and chromatographic conditions for a typical HPLC method for this compound quantification in plasma. These values are based on methods for analogous compounds and may require optimization for specific laboratory conditions.
Table 1: Chromatographic Conditions and Performance
| Parameter | Proposed Value |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Internal Standard (IS) | Acetazolamide or a suitable analogue |
| Expected Retention Time | 5 - 10 minutes |
Table 2: Method Validation Parameters (Target Values)
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Selectivity | No interference from endogenous plasma components |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Acetazolamide)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Preparation of Solutions
-
Mobile Phase (Acetonitrile : Phosphate Buffer (pH 3.0) (35:65, v/v))
-
Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Mix 350 mL of acetonitrile with 650 mL of the phosphate buffer.
-
Degas the mobile phase before use.
-
-
Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
-
Internal Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of the internal standard and dissolve it in 100 mL of methanol.
-
-
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10 µg/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Chromatographic Analysis
-
Set up the HPLC system with the conditions specified in Table 1 .
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Record the chromatogram and the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows in the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of method development to its applications.
Application Notes and Protocols for Developing Animal Models for Benzolamide Research in Glaucoma
Introduction
Glaucoma is a group of neurodegenerative eye diseases characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1][2] A primary risk factor and the main therapeutic target for glaucoma is elevated intraocular pressure (IOP).[3][4] Benzolamide is a carbonic anhydrase (CA) inhibitor. Its mechanism of action involves reducing the production of aqueous humor by the ciliary body, which in turn lowers IOP.[5][6][7] The development of reliable and reproducible animal models is crucial for investigating the pathophysiology of glaucoma and for the preclinical evaluation of therapeutic agents like this compound.[1][2]
These application notes provide detailed protocols for inducing ocular hypertension (OHT) in rodent models, measuring IOP, and administering this compound for efficacy studies. The target audience includes researchers, scientists, and drug development professionals in the fields of ophthalmology and pharmacology.
Animal Model Selection
The choice of animal model is a critical first step. Rodents, particularly rats and mice, are widely used due to their cost-effectiveness, short reproductive cycles, and the availability of genetic strains.[2][8] Rabbits are also a common model in ophthalmology research.[2][9]
-
Rats (e.g., Long Evans, Brown Norway): Often used for induced glaucoma models due to their larger eye size compared to mice, which facilitates surgical manipulations and IOP measurements.[3][10]
-
Mice (e.g., C57BL/6, DBA/2J): C57BL/6 mice are a common background strain for induced models. DBA/2J mice are a naturally occurring model of hereditary, chronic glaucoma, developing a progressive increase in IOP starting at around 8 months of age.[11][12]
-
Rabbits (e.g., Dutch, New Zealand White): Their larger eyes are advantageous for certain procedures and imaging techniques.[2][9]
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension (OHT) via Hypertonic Saline Injection
This protocol describes a common method for inducing elevated IOP in rats by scarring the trabecular meshwork to reduce aqueous humor outflow.[1][3]
Materials:
-
Adult Long Evans rats
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
30-gauge needle connected to a microsyringe pump
-
2 M Hypertonic saline solution
-
Stereomicroscope
Procedure:
-
Anesthetize the animal using an approved institutional protocol. General inhalational anesthesia is often preferred as it may have less effect on IOP than ketamine.[13]
-
Place the animal under a stereomicroscope to visualize the eye.
-
Apply a drop of topical anesthetic to the cornea.
-
Carefully identify the episcleral venous plexus.
-
Using the microsyringe, slowly inject 50 µL of 2 M hypertonic saline into an episcleral vein.[3]
-
Successful injection is indicated by the immediate blanching of the vessel.[3]
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.[14]
-
Allow one month for scar tissue to develop, which occludes aqueous humor outflow and leads to a sustained increase in IOP.[3]
Protocol 2: Measurement of Intraocular Pressure (IOP)
Non-invasive IOP measurement is essential for monitoring glaucoma progression and treatment efficacy. Rebound tonometry is a widely used, accurate, and well-tolerated method in conscious rodents.[11][15]
Materials:
Procedure:
-
Gently restrain the conscious animal. For mice, a clear plastic cone or custom restrainer can be used; rats can often be gently held by hand.[15][16]
-
If using, instill a drop of topical anesthetic.[13]
-
Position the tonometer probe perpendicular to the central cornea.
-
Bring the instrument close to the eye and trigger the device to take a measurement.[13] The device will take several rapid measurements and provide an averaged reading.
-
Record the reading. It is recommended to take at least three separate readings and average them for a final IOP value for that time point.
-
Repeat the procedure for the contralateral eye.
Protocol 3: Topical Administration of this compound
This protocol outlines the topical application of a this compound ophthalmic suspension.
Materials:
-
This compound ophthalmic suspension (e.g., 1%, formulated in a sterile, isotonic vehicle).[5]
-
Micropipette
-
Appropriate animal restraint
Procedure:
-
Gently restrain the animal.
-
Using a calibrated micropipette, carefully instill a precise volume (e.g., 5-10 µL) of the this compound suspension into the lower conjunctival sac of the eye, avoiding contact with the cornea.
-
Hold the animal's head steady for a few moments to allow for drug distribution and minimize loss from blinking.
-
Administer the dose according to the study design. A typical regimen for carbonic anhydrase inhibitors is two to three times daily.[5][7]
-
For control groups, administer the vehicle solution using the same procedure.
Data Presentation
Quantitative data should be systematically collected and presented for clear interpretation and comparison.
Table 1: Baseline Intraocular Pressure (IOP) in Common Rodent Strains (Conscious Animals)
| Species | Strain | Mean IOP (mmHg) ± SEM | Reference |
|---|---|---|---|
| Mouse | Balb/c | 10.6 ± 0.6 | [11] |
| Mouse | C57-BL/6 | 13.3 ± 0.3 | [11] |
| Mouse | CBA | 16.4 ± 0.3 | [11] |
| Mouse | DBA/2J (11-12 months) | 19.3 ± 0.4 | [11] |
| Rat | Wistar (pooled) | 18.4 ± 0.1 | [11] |
| Rat | Multiple Strains (pooled) | 13.0 ± 1.2 (SD) |[16] |
Table 2: Representative Experimental Data for a this compound Study This table presents hypothetical yet representative data based on typical outcomes in glaucoma model studies.
| Treatment Group | N | Baseline IOP (mmHg) | Post-Induction IOP (mmHg) | IOP after 1 Week of Treatment (mmHg) | Percent IOP Reduction from Post-Induction |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 14.5 ± 0.5 | 25.8 ± 1.2 | 25.1 ± 1.3 | 2.7% |
| This compound 1% | 10 | 14.2 ± 0.6 | 26.1 ± 1.1 | 21.4 ± 0.9* | 18.0%* |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. | | | | | |
Visualizations: Workflows and Pathways
Caption: Workflow for glaucoma model development and drug testing.
Caption: this compound inhibits carbonic anhydrase to reduce IOP.
Caption: Major pathways for aqueous humor outflow from the eye.
References
- 1. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Brinzolamide used for? [synapse.patsnap.com]
- 7. Brinzolamide Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of brinzolamide on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for Studying the Effects of Benzolamide Using Cell Culture Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzolamide is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Several CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of tumors and are associated with tumor progression, metastasis, and resistance to therapy. By inhibiting these enzymes, this compound can disrupt pH regulation in and around cancer cells, leading to intracellular acidification and subsequent apoptosis. This application note provides detailed protocols for studying the effects of this compound in cancer cell lines, focusing on cell viability, apoptosis, and the underlying mechanism of action involving changes in intracellular pH.
Data Presentation
While direct cytotoxic IC50 values for this compound across a range of cancer cell lines are not extensively reported in publicly available literature, its potent inhibitory activity against key carbonic anhydrase isoforms is well-documented. This table summarizes the inhibition constants (Ki) of this compound against human carbonic anhydrase isoforms I, II, IX, and XII.
| Carbonic Anhydrase Isoform | This compound Kᵢ (nM) |
| hCA I | 25 |
| hCA II | 3 |
| hCA IX | 25 |
| hCA XII | 4.5 |
Note: Lower Kᵢ values indicate stronger inhibition.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
-
HeLa: Human cervical adenocarcinoma cell line.
-
HT-29: Human colorectal adenocarcinoma cell line.
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to an appropriately sized cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth daily and subculture when the cells reach 80-90% confluency.
-
To subculture, wash the cell monolayer with sterile PBS, add 1-2 mL of trypsin-EDTA, and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge as in step 3.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density for experiments.
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Intracellular pH (pHi)
Objective: To determine if this compound treatment leads to intracellular acidification.
Materials:
-
Cells cultured on glass coverslips or in 96-well black-walled plates
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with ratiometric capabilities
Protocol:
-
Seed cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare a 5 µM working solution of BCECF-AM in HBSS.
-
Wash the cells once with HBSS.
-
Load the cells with the BCECF-AM working solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Acquire baseline fluorescence measurements. For ratiometric analysis, excite the dye at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm).
-
Add this compound at the desired concentration to the cells.
-
Immediately begin recording the fluorescence ratio over time to monitor changes in intracellular pH.
-
To calibrate the fluorescence ratio to absolute pH values, a calibration curve can be generated at the end of the experiment using buffers of known pH containing a K⁺/H⁺ ionophore like nigericin.
Mandatory Visualization
Caption: Experimental workflow for studying this compound effects.
Caption: this compound-induced apoptosis signaling pathway.
Application Notes and Protocols for Measuring Benzolamide Inhibition of Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation in solid tumors.[1] Its expression is predominantly localized to tumor tissues and is strongly induced by hypoxia, a common feature of the tumor microenvironment.[1] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH. This pH-regulating activity is crucial for tumor cell survival, proliferation, and invasion, making CA IX an attractive target for cancer therapy.
Benzolamide is a sulfonamide-based carbonic anhydrase inhibitor. While it is known to inhibit various CA isoforms, its specific inhibitory activity against the tumor-associated CA IX is of significant interest for the development of targeted cancer therapeutics. This document provides detailed protocols for measuring the inhibition of CA IX by this compound using two established enzymatic assays: the stopped-flow CO₂ hydrase assay and the esterase activity assay.
Signaling Pathway of Carbonic Anhydrase IX in Tumor Acidosis
Under hypoxic conditions, tumor cells upregulate the transcription factor HIF-1α, which in turn drives the expression of CA IX. The enzyme, with its active site facing the extracellular space, catalyzes the hydration of CO₂, leading to an accumulation of protons extracellularly and an influx of bicarbonate ions. This process contributes to the maintenance of a favorable intracellular pH for tumor cell proliferation and the acidification of the tumor microenvironment, which promotes invasion and metastasis.
Experimental Protocols
Two primary methods are employed to measure the inhibition of CA IX by this compound: the direct measurement of CO₂ hydration and a colorimetric assay measuring esterase activity.
Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition. It directly measures the enzyme-catalyzed hydration of CO₂.
Materials:
-
Recombinant human Carbonic Anhydrase IX (extracellular domain)
-
This compound
-
Acetazolamide (as a positive control inhibitor)
-
HEPES buffer (20 mM, pH 7.4)
-
Na₂SO₄ (for maintaining ionic strength)
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human CA IX in HEPES buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HEPES buffer.
-
Prepare a stock solution of acetazolamide for comparison.
-
-
Assay Setup:
-
The stopped-flow instrument is set up to rapidly mix two solutions.
-
Syringe A: Contains the CA IX enzyme and the pH indicator (phenol red) in HEPES buffer. For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.
-
Syringe B: Contains CO₂-saturated water.
-
-
Measurement:
-
The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.
-
The decrease in pH due to proton formation is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or by using the Cheng-Prusoff equation if IC₅₀ values are determined.
-
Esterase Activity Assay
This is a simpler, colorimetric method that can be used as a surrogate for the hydratase activity assay. It relies on the ability of carbonic anhydrases to hydrolyze certain esters.
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve recombinant human CA IX in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO and create a dilution series in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile or acetone.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the CA IX enzyme solution.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the pNPA substrate to each well.
-
The final reaction volume should be consistent across all wells.
-
-
Detection:
-
Measure the increase in absorbance at 400 nm at regular intervals using a microplate reader. The product of pNPA hydrolysis, p-nitrophenol, is yellow.
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
-
Analysis:
-
Calculate the percent inhibition for each this compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of this compound on Carbonic Anhydrase IX.
Data Presentation
The inhibitory activity of this compound against CA IX should be compared with that of standard CA inhibitors. While a specific inhibition constant (Kᵢ) for this compound against human CA IX was not found in the performed literature searches, the table below provides Kᵢ values for the well-characterized inhibitors acetazolamide and ethoxzolamide against various CA isoforms, which can serve as a benchmark for experimentally determined values for this compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 |
| Ethoxzolamide | 29 | 9 | 15 |
| This compound | - | 11 | N/A * |
By following these detailed protocols, researchers can accurately and reproducibly measure the inhibitory potency of this compound against carbonic anhydrase IX, providing valuable data for the development of novel anticancer therapies.
References
Application Notes and Protocols for Benzolamide in Acute Mountain Sickness Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Mountain Sickness (AMS) is a common, self-limiting condition that can occur in unacclimatized individuals who ascend rapidly to high altitudes. The standard prophylactic agent for AMS is acetazolamide, a carbonic anhydrase (CA) inhibitor.[1][2] However, its use is often associated with undesirable side effects such as headache, nausea, and drowsiness, some of which mimic the symptoms of AMS itself, potentially complicating diagnosis and treatment.[3] Benzolamide, another potent CA inhibitor, has emerged as a promising alternative.[1][2][3] Due to its higher hydrophilicity and lower lipophilicity compared to acetazolamide, this compound exhibits limited penetration across the blood-brain barrier.[3] This property restricts its action primarily to the kidneys, leading to the desired physiological effects for AMS prophylaxis with potentially fewer central nervous system (CNS) side effects.[3][4]
These notes provide a comprehensive overview of the application of this compound in AMS research, summarizing key quantitative data and detailing experimental protocols from pivotal studies.
Mechanism of Action
The primary mechanism by which carbonic anhydrase inhibitors ameliorate AMS is through their action on the kidneys.[1][2][3] By inhibiting carbonic anhydrase in the renal tubules, these drugs induce bicarbonaturia, leading to a mild metabolic acidosis.[5] This acidosis counteracts the respiratory alkalosis that typically occurs upon ascent to high altitude, thereby stimulating ventilation, improving arterial oxygenation, and accelerating acclimatization.[1][2][5]
This compound's key advantage lies in its physicochemical properties. As a more hydrophilic and potent CA inhibitor, it is actively secreted and concentrated by organic acid transporters in the renal tubules.[3] This ensures strong renal action at low doses while its limited ability to cross cell membranes, particularly into the CNS, is thought to reduce the incidence of neurological side effects commonly seen with acetazolamide.[3][4]
Data Presentation
The following tables summarize quantitative data from key studies comparing this compound with placebo and acetazolamide.
Table 1: Comparative Efficacy of this compound vs. Placebo in AMS Prophylaxis During High-Altitude Trek [2][3]
| Altitude (meters) | Outcome Measure | Placebo Group (n=13) | This compound Group (100 mg bid, n=12) |
| 3440 m | Median AMS Score | 0.5 | 0.2 |
| 4270 m | Median AMS Score | 1.8 | 0.8 |
| 4910 m | Median AMS Score | 3.0 | 1.5 |
| 5340 m | Median AMS Score | 2.5 | 1.2 |
| 4270 m | Mean SaO₂ (%) | 88% | 91% |
| 4910 m | Mean SaO₂ (%) | 84% | 90% |
| 5340 m | Mean SaO₂ (%) | 81% | 87% |
Data adapted from a field study during an ascent to Everest Base Camp. AMS scores were based on the Lake Louise Scoring System. SaO₂ denotes arterial oxygen saturation.
Table 2: Arterialized Capillary Blood Gas Analysis at High Altitude (5340 m) [3]
| Parameter | Placebo Group | This compound Group | P-value |
| pH | 7.44 (range 7.41–7.47) | 7.41 (range 7.40–7.41) | 0.003 |
| PaCO₂ (mmHg) | Lower in this compound | Lower in this compound | Significant |
| Bicarbonate (mmol/L) | Lower in this compound | Lower in this compound | Significant |
This table shows the physiological impact of this compound on acid-base balance at high altitude, consistent with its mechanism of action.
Table 3: Comparison of Side Effects in Sea-Level Crossover Study [2][4]
| Side Effect | Placebo | This compound (200 mg) | Acetazolamide (500 mg) |
| Tingling in extremities | 0 | 1 | 9 |
| Altered taste | 0 | 0 | 5 |
| Nausea | 1 | 0 | 2 |
| Dizziness | 0 | 1 | 3 |
| Fatigue | 1 | 1 | 3 |
| Headache | 1 | 0 | 2 |
Number of subjects reporting specific side effects in a double-blind, placebo-controlled crossover study (n=10). The results indicate a significantly lower side-effect burden for this compound compared to acetazolamide.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on a significant field and laboratory study investigating this compound.[1][2][3]
Protocol 1: Randomized Controlled Trial for AMS Prophylaxis at High Altitude
Objective: To evaluate the efficacy and safety of this compound for AMS prophylaxis during a high-altitude trek.
Study Design:
-
Randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, unacclimatized adult volunteers. Exclusion criteria include prior use of AMS prophylaxis and pre-existing conditions that could be hazardous at altitude.
-
Intervention: this compound (100 mg twice daily) or matching placebo.
-
Duration: Throughout the ascent phase of the trek.
Methodology:
-
Recruitment and Baseline: Recruit participants at a low altitude (e.g., Kathmandu, 1250 m). Collect baseline physiological data, including resting heart rate, blood pressure, and arterial oxygen saturation (SaO₂).
-
Randomization and Blinding: Participants are randomly assigned to receive either this compound or placebo capsules, prepared by an independent pharmacist to ensure blinding of both participants and investigators.
-
Ascent Profile: The study follows a standardized trekking itinerary with gradual ascent (e.g., flight to 2800 m, then trekking with sleeping elevations not increasing by more than 500 m per day). Include scheduled rest days every 2-3 days to aid acclimatization.
-
Drug Administration: The first dose is administered 24 hours before ascending to high altitude (e.g., before the flight to Lukla at 2840 m). Dosing continues twice daily.
-
Outcome Measures:
-
Primary: AMS incidence and severity, assessed daily using the Lake Louise Self-Report Questionnaire. A score ≥3 with headache defines AMS.
-
Secondary:
-
Arterial oxygen saturation (SaO₂) measured via pulse oximetry upon arrival at each new altitude.
-
Arterialized capillary blood gas analysis (pH, PaCO₂, bicarbonate) at the highest point of the trek.
-
Record of any adverse events or side effects.
-
-
-
Data Analysis: Compare AMS scores between groups using non-parametric tests (e.g., Mann-Whitney U test). Compare physiological variables using t-tests or ANOVA. A P-value <0.05 is considered significant.
Protocol 2: Crossover Study for CNS Side Effect Profiling at Sea Level
Objective: To compare the CNS and psychomotor side effects of this compound, acetazolamide, and placebo, with an active comparator.
Study Design:
-
Double-blind, placebo-controlled, four-way crossover study.
-
Participants: Healthy adult volunteers.
-
Interventions:
-
Placebo
-
This compound (e.g., 200 mg)
-
Acetazolamide (e.g., 500 mg)
-
Lorazepam (e.g., 2 mg) as a positive control for CNS effects.
-
-
Washout Period: A sufficient washout period (e.g., one week) between each intervention phase.
Methodology:
-
Scheduling: Each participant attends four sessions, one for each drug condition, scheduled at the same time of day to minimize circadian variations.
-
Drug Administration: A single dose of the assigned drug is administered at the beginning of each session.
-
Psychomotor and Cognitive Testing: A battery of tests is administered at baseline and at fixed time points post-ingestion (e.g., 2, 4, 6.5, and 8 hours). Tests may include:
-
Choice Reaction Time: Measures cognitive processing speed and motor response.
-
Digit Symbol Substitution Test (DSST): Assesses attention, perceptual speed, and motor skills.
-
Visual Analogue Scales (VAS): For subjective ratings of alertness, dizziness, and other side effects.
-
-
Physiological Monitoring:
-
Urine output and pH are measured to confirm the diuretic and physiological effects of the CA inhibitors.
-
Vital signs are monitored throughout the session.
-
-
Data Analysis: Analyze changes from baseline for each test using repeated measures ANOVA. Compare the effects of different drugs at each time point. The order of drug administration should be included as a factor to check for carryover effects.
Conclusion and Future Directions
Current research strongly suggests that this compound is an effective agent for the prophylaxis of Acute Mountain Sickness, demonstrating comparable efficacy to acetazolamide in improving oxygenation and reducing AMS symptoms.[3][4] Its key advantage is a more favorable side-effect profile, particularly with respect to CNS effects, which can be attributed to its limited ability to cross the blood-brain barrier.[1][3] This makes this compound a potentially superior alternative for individuals who are susceptible to the side effects of acetazolamide.[3]
Future research should focus on:
-
Larger-scale clinical trials to confirm these findings in diverse populations and across different ascent profiles.
-
Dose-ranging studies to identify the optimal minimum effective dose for AMS prophylaxis.
-
Head-to-head comparison trials directly evaluating this compound and various doses of acetazolamide in a high-altitude field setting.
-
Investigation into its use for the treatment of established AMS, not just prophylaxis.
References
- 1. This compound improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves oxygenation and reduces acute mountain sickness during a high‐altitude trek and has fewer side effects than acetazolamide at sea level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes & Protocols: Formulation of Brinzolamide for Topical Ocular Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Brinzolamide is a potent, specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor secretion in the eye.[1][2][3] By reducing the production of aqueous humor, brinzolamide effectively lowers intraocular pressure (IOP), making it a cornerstone therapy for managing ocular hypertension and primary open-angle glaucoma.[2][3][4] The commercially available formulation, Azopt®, is a 1% aqueous suspension.[3][4][5]
Topical ocular drug delivery is challenging due to the eye's protective mechanisms, such as tear turnover, nasolacrimal drainage, and the multi-layered corneal barrier, which collectively result in poor drug bioavailability (typically less than 5%).[6][7] This necessitates frequent administration, which can lead to side effects like blurred vision and ocular discomfort, potentially reducing patient compliance.[6][8] To overcome these limitations, advanced formulations like nanoemulsions, in-situ gels, and nanoparticles are being developed to enhance bioavailability, provide sustained drug release, and improve the therapeutic profile of brinzolamide.[7][9]
Note: The initial query mentioned "benzolamide." However, the vast body of scientific literature for topical ocular formulations focuses on "brinzolamide," a second-generation carbonic anhydrase inhibitor specifically designed for this purpose. This document will focus on brinzolamide to provide relevant and actionable information.
Mechanism of Action
Brinzolamide targets and inhibits carbonic anhydrase II located in the ciliary processes of the eye.[5][10] This enzyme catalyzes the hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The formation of bicarbonate is a rate-limiting step in aqueous humor secretion. By inhibiting CA-II, brinzolamide slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport into the posterior chamber of the eye.[3][5] This suppression of aqueous humor formation leads to a decrease in intraocular pressure.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. What is Brinzolamide used for? [synapse.patsnap.com]
- 3. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Development and Evaluation of the Therapeutic Efficacy of Brinzolamide Containing Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and In Vitro Testing of Brinzolamide-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery [mdpi.com]
- 9. Nanocarrier-based Drug Delivery of Brinzolamide for Ocular Diseases: A Mini-Review | Bentham Science [benthamscience.com]
- 10. pi.bausch.com [pi.bausch.com]
Experimental Design for In Vivo Studies with Benzolamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting in vivo studies to evaluate the efficacy of benzolamide, a carbonic anhydrase inhibitor. The protocols outlined below focus on three key therapeutic areas where this compound has shown potential: glaucoma, epilepsy, and acute mountain sickness.
Introduction to this compound
This compound is a sulfonamide that potently inhibits carbonic anhydrase, an enzyme crucial for a variety of physiological processes. By blocking this enzyme, this compound can modulate pH, fluid secretion, and neuronal excitability. These mechanisms of action form the basis for its investigation in treating conditions characterized by fluid buildup or neuronal hyperexcitability.
I. Glaucoma and Ocular Hypertension
This compound's ability to reduce intraocular pressure (IOP) makes it a candidate for glaucoma treatment. It functions by inhibiting carbonic anhydrase in the ciliary body, which is responsible for aqueous humor production. Reduced aqueous humor inflow leads to a decrease in IOP.
Quantitative Data Summary
| Animal Model | Drug Administration | Dose | IOP Reduction (Mean ± SD) | Reference Compound | IOP Reduction (Reference) |
| Rabbit (Normotensive) | Topical | 1% Brinzolamide (related CAI) | 2.5 ± 1.9 mmHg | Vehicle | No significant change |
| Monkey (Ocular Hypertensive) | Topical | 1% Brinzolamide (related CAI) | 7.3 ± 8.8 mmHg | Baseline | N/A |
| Rabbit | Topical | 2% Dorzolamide (related CAI) | 19% | Vehicle | No significant change |
Note: Data for the related and more extensively studied topical carbonic anhydrase inhibitors, brinzolamide and dorzolamide, are provided as a reference for expected efficacy.
Experimental Protocol: Steroid-Induced Ocular Hypertension in Rabbits
This protocol describes the induction of ocular hypertension in rabbits, creating a relevant model for testing the IOP-lowering effects of this compound.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Betamethasone suspension
-
Topical proparacaine hydrochloride (0.5%)
-
Tonometer (e.g., Tono-Pen)
-
This compound formulation for topical administration (e.g., ophthalmic suspension)
-
Vehicle control
Procedure:
-
Animal Acclimatization: House rabbits under standard conditions for at least one week before the experiment.
-
Induction of Ocular Hypertension:
-
Anesthetize the rabbit's cornea with a drop of 0.5% proparacaine hydrochloride.
-
Administer a weekly subconjunctival injection of betamethasone suspension into both eyes for three weeks to induce a sustained elevation in IOP.
-
-
IOP Measurement:
-
Measure baseline IOP before the first betamethasone injection.
-
Continue to measure IOP weekly to confirm the development of ocular hypertension.
-
-
This compound Administration:
-
Once ocular hypertension is established (a significant and stable increase in IOP from baseline), begin treatment.
-
Divide the rabbits into a control group (receiving vehicle) and a treatment group (receiving the this compound formulation).
-
Administer the assigned treatment topically to one or both eyes, as per the study design (e.g., twice daily).
-
-
Efficacy Evaluation:
-
Measure IOP at various time points after this compound administration (e.g., 2, 4, 6, and 8 hours post-dose) to determine the time of peak effect and duration of action.
-
Continue daily IOP measurements to assess the long-term efficacy of the treatment.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each group at each time point.
-
Compare the IOP in the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow: Glaucoma Study
Signaling Pathway: Carbonic Anhydrase Inhibition in Aqueous Humor Production
II. Epilepsy and Seizure Disorders
This compound's anticonvulsant properties are attributed to its ability to inhibit carbonic anhydrase in the brain. This leads to an accumulation of CO2, causing a mild respiratory acidosis which can suppress neuronal hyperexcitability. Additionally, inhibition of carbonic anhydrase may modulate GABAergic neurotransmission.[1]
Quantitative Data Summary
| Animal Model | Seizure Model | Drug Administration | ED50 (mg/kg) | Reference Compound | ED50 (Reference) |
| Mouse | Maximal Electroshock (MES) | Intraperitoneal | Data not available for this compound | Carbamazepine | 9.67 |
| Mouse | MES | Intraperitoneal | Data not available for this compound | Phenytoin | 9.81 |
| Mouse | Subcutaneous Pentylenetetrazole (scPTZ) | Intraperitoneal | Data not available for this compound | Diazepam | ~1-5 |
Note: ED50 values for standard-of-care anticonvulsant drugs are provided for context and as a benchmark for evaluating this compound's potency.
Experimental Protocols
This model is used to screen for drugs that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.[2][3]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
-
This compound solution/suspension for administration (e.g., in a vehicle of 0.5% carboxymethylcellulose)
-
Vehicle control
Procedure:
-
Animal Preparation: Allow mice to acclimatize for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the seizure induction (e.g., 30 or 60 minutes).
-
Seizure Induction:
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
-
Observation:
-
Observe the mouse for the characteristic tonic hindlimb extension.
-
The absence of this tonic extension is considered protection.
-
-
Data Analysis:
-
Determine the percentage of animals protected in each dose group.
-
Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
This model is used to identify drugs that raise the seizure threshold, suggesting efficacy against absence and myoclonic seizures.[2][3]
Materials:
-
Male albino mice (18-22 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
This compound solution/suspension
-
Vehicle control
Procedure:
-
Animal Preparation and Drug Administration: As described in the MES test protocol.
-
Seizure Induction:
-
Administer a convulsive dose of PTZ subcutaneously in the scruff of the neck.
-
-
Observation:
-
Observe the mice for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
The absence of clonic seizures for a specified period (e.g., 5 minutes) is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each dose group.
-
Determine the ED50 using probit analysis.
-
Experimental Workflow: Epilepsy Study
References
Application Notes and Protocols for the Analytical Detection of Benzolamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzolamide is a potent carbonic anhydrase inhibitor, a class of drugs with various therapeutic applications. Understanding the metabolism of this compound is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides detailed application notes and protocols for the analytical detection of this compound and its potential metabolites in biological matrices, primarily focusing on urine. The methodologies described are based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific technique for the quantification of small molecules in complex samples.
While specific literature on this compound metabolism is limited, data from structurally related carbonic anhydrase inhibitors, such as dorzolamide and brinzolamide, provide a strong foundation for developing analytical methods. The primary metabolite of brinzolamide is N-desethyl brinzolamide, suggesting that N-dealkylated and other phase I metabolites of this compound are likely to be formed in vivo.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated UHPLC-MS/MS method for the analysis of carbonic anhydrase inhibitors and their metabolites in urine and hair. This data can be considered representative for establishing a method for this compound.
Table 1: Method Validation Parameters in Human Urine [2]
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% of target) | Intra- and Inter-assay Precision (% of target) | Analytical Recovery (%) | Matrix Effect (%) |
| Dorzolamide | LOQ - 500 | 0.11 | 0.38 | within 14.6 | within 7.7 | 81.0 - 98.1 | -21.2 to -3.0 |
| N-deethyl-dorzolamide | LOQ - 500 | 0.07 | 0.24 | within 14.6 | within 7.7 | 81.0 - 98.1 | -21.2 to -3.0 |
| N-acetyl-dorzolamide | LOQ - 500 | 0.17 | 0.55 | within 14.6 | within 7.7 | 81.0 - 98.1 | -21.2 to -3.0 |
| Brinzolamide | LOQ - 500 | 0.02 | 0.07 | within 14.6 | within 7.7 | 81.0 - 98.1 | -21.2 to -3.0 |
| O-desmethyl-brinzolamide | LOQ - 500 | 0.35 | 1.16 | within 14.6 | within 7.7 | 81.0 - 98.1 | -21.2 to -3.0 |
| Acetazolamide | LOQ - 500 | 0.13 | 0.43 | within 14.6 | within 7.7 | 81.0 - 98.1 | -21.2 to -3.0 |
Table 2: Method Validation Parameters in Human Hair [2]
| Analyte | Linearity Range (ng/mg) | LOD (ng/mg) | LOQ (ng/mg) | Accuracy (% of target) | Intra- and Inter-assay Precision (% of target) | Analytical Recovery (%) | Matrix Effect (%) |
| Dorzolamide | LOQ - 10 | 0.01 | 0.02 | within 14.6 | within 14.6 | 96.5 - 99.0 | -22.0 to -3.4 |
| N-deethyl-dorzolamide | LOQ - 10 | 0.01 | 0.04 | within 14.6 | within 14.6 | 96.5 - 99.0 | -22.0 to -3.4 |
| N-acetyl-dorzolamide | LOQ - 10 | 0.01 | 0.02 | within 14.6 | within 14.6 | 96.5 - 99.0 | -22.0 to -3.4 |
| Brinzolamide | LOQ - 10 | 0.02 | 0.06 | within 14.6 | within 14.6 | 96.5 - 99.0 | -22.0 to -3.4 |
| O-desmethyl-brinzolamide | LOQ - 10 | 0.05 | 0.15 | within 14.6 | within 14.6 | 96.5 - 99.0 | -22.0 to -3.4 |
| Acetazolamide | LOQ - 10 | 0.01 | 0.03 | within 14.6 | within 14.6 | 96.5 - 99.0 | -22.0 to -3.4 |
Experimental Protocols
Sample Preparation from Urine
This protocol describes a simple "dilute-and-shoot" method for the preparation of urine samples for UHPLC-MS/MS analysis.[2][3]
Materials:
-
Urine sample
-
Internal standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound or a related carbonic anhydrase inhibitor)
-
Methanol
-
Water, LC-MS grade
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
Pipette 100 µL of the urine sample into a conical glass tube.
-
Add 5 µL of the internal standard working solution to the urine sample.
-
Add 900 µL of a 50:50 (v/v) mixture of methanol and water to the tube.
-
Vortex the mixture for 15 seconds.
-
Centrifuge the sample at 15,000 x g for 3 minutes.
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions: [3]
-
Column: ACQUITY UPLC® BEH C18 (50 mm length, 2.1 mm internal diameter, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer
-
Mobile Phase B: 0.01% formic acid in methanol
-
Flow Rate: 0.35 mL/min
-
Gradient:
-
Initial: 5% B (hold for 0.25 min)
-
0.26 - 3 min: Increase to 20% B
-
3.1 - 5 min: Increase to 95% B (hold for 0.5 min)
-
5.51 - 8 min: Return to 5% B for re-equilibration
-
-
Column Temperature: 50°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 1-3 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of this compound and its expected metabolites.
-
MRM Transitions: Determine the precursor and product ions for this compound and its potential metabolites by infusing standard solutions into the mass spectrometer.
Visualizations
Signaling Pathway
Caption: General metabolic pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
References
- 1. medicine.com [medicine.com]
- 2. Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives [mdpi.com]
- 3. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming benzolamide solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of benzolamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a common issue?
A1: this compound is a potent inhibitor of the enzyme carbonic anhydrase (CA) and is frequently used in research for conditions like glaucoma and certain seizures.[1][2] It is characterized as a hydrophilic sulfonamide derivative, but despite this, it has low solubility in neutral aqueous solutions.[3] This poor solubility stems from a delicate balance of polar and nonpolar interactions within its molecular structure, which can make achieving desired concentrations in experimental buffers a significant challenge.[3]
Q2: What are the primary strategies for dissolving this compound in aqueous buffers?
A2: The most common and effective methods to enhance the solubility of this compound and similar poorly soluble compounds include pH adjustment, the use of organic co-solvents, and complexation with cyclodextrins.[4][5] The choice of method depends on the specific requirements of your experiment, such as the final desired concentration, buffer composition, and tolerance of the experimental model (e.g., cell culture, in vivo) to additives.
Q3: Is it possible to prepare a concentrated stock solution of this compound?
A3: Yes, this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3] Researchers typically prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into the final aqueous buffer. However, care must be taken to ensure the final concentration of DMSO is compatible with the experimental system.
Troubleshooting Guide
This guide provides a step-by-step approach to overcoming common solubility problems encountered during experiments.
Q1: My this compound is precipitating out of my neutral phosphate-buffered saline (PBS, pH 7.4). What is the first and simplest method I should try?
A1: The first approach should be pH adjustment . This compound's solubility is highly dependent on pH. As the pH becomes more alkaline (basic), the sulfonamide group deprotonates, forming an anionic species that is significantly more soluble in water.[3] Increasing the pH of your buffer can often resolve the precipitation issue. Maximum solubility is achieved at a pH greater than 11.0, though a smaller increase can still provide a significant effect.[3]
Q2: I cannot alter the pH of my buffer due to experimental constraints. What is the next best strategy?
A2: The next strategy is to use a co-solvent . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic or poorly soluble compounds.[6][7][8] The most common method is to first dissolve the this compound in a small amount of a co-solvent like DMSO to create a concentrated stock, and then dilute this stock into your aqueous buffer.[1][9]
Q3: The concentration of co-solvent (e.g., DMSO) needed to dissolve my this compound is toxic to the cells in my assay. Are there any alternative solubilizing agents?
A3: Yes. If co-solvents are causing toxicity, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the poorly soluble this compound molecule ("guest") within their cavity, forming a water-soluble "host-guest" inclusion complex.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and widely used due to its high aqueous solubility and low toxicity.[13] Studies on the related inhibitor brinzolamide have shown a 10-fold increase in solubility when complexed with HP-β-CD.[13][14]
Q4: I have tried the above methods but still cannot achieve the high, stable concentration required for my in vivo animal studies. What advanced options can I explore?
A4: For demanding applications requiring high concentrations, you may need to consider advanced formulation strategies such as creating nanosuspensions or liquid crystalline nanoparticles .[5][15] These techniques increase the surface area of the drug or encapsulate it in a lipid-based carrier, which can significantly enhance solubility and bioavailability.[6][15] These methods are more complex and typically require specialized equipment like high-pressure homogenizers.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data for various solubilization methods.
Table 1: pH-Dependent Solubility Principle for this compound Based on the chemical properties of sulfonamides.
| pH of Aqueous Buffer | State of Sulfonamide Group | Expected Relative Solubility |
| < 7.0 | Protonated (Neutral) | Low |
| 7.0 - 10.0 | Partially Deprotonated (Anionic) | Moderate to High[3] |
| > 11.0 | Fully Deprotonated (Anionic) | Maximum[3] |
Table 2: Example Co-Solvent Formulations for this compound
| Protocol | Co-Solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] |
Table 3: Solubility Enhancement of a Similar Carbonic Anhydrase Inhibitor (Brinzolamide) with Cyclodextrin
| Compound | Solubilizing Agent | Fold Increase in Solubility |
| Brinzolamide | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~10-fold[13][14] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare an Alkaline Stock Solution: Dissolve this compound in a small volume of a basic solution (e.g., 0.1 M NaOH) to a concentration higher than your final target. Gentle warming or vortexing may assist dissolution.
-
Dilute and Neutralize: Add the concentrated stock solution dropwise into your final, vigorously stirring aqueous buffer.
-
Adjust Final pH: Monitor the pH of the final solution. If necessary, slowly add a dilute acid (e.g., 0.1 M HCl) to adjust the pH back to your desired experimental value.
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Observe for Precipitation: Continuously observe the solution during pH adjustment. If precipitation occurs, the concentration limit at that pH has been exceeded.
-
Final Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates before use.
Protocol 2: Solubilization Using a DMSO Co-solvent
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Prepare Concentrated Stock: Weigh the required amount of this compound powder and dissolve it in 100% pure, anhydrous DMSO. This compound is highly soluble in DMSO, allowing for stocks of 100 mg/mL.[1] Use sonication or gentle heating if needed to fully dissolve.
-
Calculate Dilution: Determine the volume of the DMSO stock needed to achieve your final desired concentration in the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.
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Dilution Step: Add the calculated volume of the DMSO stock solution to your experimental aqueous buffer. It is critical to add the DMSO stock to the buffer while vortexing to ensure rapid dispersal and prevent localized precipitation.
-
Final Check: Ensure the final solution is clear and free of any visible precipitate before use.
Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer. A 20% (w/v) solution is a common starting point.[1]
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution.
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Promote Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should gradually clarify as the this compound is encapsulated.
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Filter and Use: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. A protocol using a combination of 10% DMSO and 20% SBE-β-CD (a similar cyclodextrin) has also been shown to be effective.[1]
Visualizations and Pathways
Caption: Troubleshooting workflow for selecting a this compound solubilization method.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
Caption: Signaling pathway showing inhibition of Carbonic Anhydrase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H8N4O4S3 | CID 18794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 3368-13-6 | >98% [smolecule.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. jiwaji.mygov.co.in [jiwaji.mygov.co.in]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. oatext.com [oatext.com]
- 11. impactfactor.org [impactfactor.org]
- 12. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of inclusion complex of brinzolamide with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in benzolamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with benzolamide. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or precipitated after dilution in aqueous buffer. What should I do?
A1: This is a common issue related to the solubility of this compound. While soluble in organic solvents like DMSO, its aqueous solubility is limited.
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Immediate Action: Do not proceed with the experiment using a precipitated solution, as the effective concentration will be unknown.
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Troubleshooting Steps:
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Initial Dissolution: Ensure the initial stock solution in 100% DMSO is fully dissolved. Sonication may aid in this process.
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Final DMSO Concentration: When diluting into your aqueous experimental buffer, aim to keep the final DMSO concentration as high as your assay allows, typically between 0.1% and 1%. A higher DMSO concentration can help maintain solubility.
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pH of the Buffer: this compound's solubility can be pH-dependent. Check the pH of your buffer, as significant deviations from neutral pH may affect solubility.
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Fresh Preparations: Prepare aqueous dilutions of this compound fresh for each experiment and do not store them for extended periods, as precipitation can occur over time.
-
Q2: I am observing inconsistent inhibition of carbonic anhydrase in my in vitro assays. What are the potential causes?
A2: Inconsistent inhibition can stem from several factors related to the enzyme, the inhibitor, or the assay conditions.
-
Troubleshooting Steps:
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Enzyme Activity: Confirm the activity and stability of your carbonic anhydrase preparation. Run a positive control with a well-characterized inhibitor like acetazolamide.
-
This compound Stock Solution:
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Stability: this compound is generally stable in DMSO when stored properly (dry, dark, and at -20°C for long-term storage). However, repeated freeze-thaw cycles can introduce moisture and degrade the compound.[1] Aliquot your stock solution to minimize freeze-thaw cycles.
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Concentration Verification: If possible, verify the concentration of your stock solution using a spectrophotometric method.
-
-
Assay Buffer pH: Carbonic anhydrase activity is highly pH-dependent.[2] Ensure your assay buffer is robust and the pH is consistent across all experiments. Small shifts in pH can significantly alter enzyme kinetics and inhibitor binding.
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Incubation Time: Ensure that the pre-incubation time of the enzyme with this compound is sufficient to allow for stable binding before initiating the reaction.
-
Q3: I am seeing unexpected or variable results in my cell-based assays with this compound. Why might this be happening?
A3: Variability in cellular assays can be complex. A common misconception is that this compound is strictly membrane-impermeant. However, studies have shown that it can penetrate cell membranes, similar to acetazolamide.[3] This can lead to off-target effects or engagement with intracellular carbonic anhydrase isoforms.
-
Troubleshooting Steps:
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Cell Permeability: Be aware that this compound can enter cells.[3] Your results may reflect the inhibition of both extracellular and intracellular carbonic anhydrases.
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Off-Target Effects: At higher concentrations, consider the possibility of off-target effects unrelated to carbonic anhydrase inhibition. Include appropriate controls to assess general cytotoxicity (e.g., a cell viability assay).
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pH Regulation: Inhibition of carbonic anhydrase can lead to changes in intracellular and extracellular pH.[4] These pH shifts can, in turn, affect cell health, proliferation, and the function of other proteins.
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Choice of Controls:
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Use a vehicle control (DMSO) at the same final concentration as your this compound treatment.
-
Consider using a structurally related but inactive compound as a negative control.
-
Use a well-established carbonic anhydrase inhibitor with known cell permeability characteristics (e.g., acetazolamide) as a positive control.
-
-
Q4: My results with this compound differ from published data. What should I check?
A4: Discrepancies with published findings can arise from differences in experimental conditions.
-
Troubleshooting Steps:
-
Carbonic Anhydrase Isoform: this compound exhibits different affinities for various carbonic anhydrase isoforms. Ensure you are using the same isoform as cited in the literature.
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Assay Method: Different assay methods (e.g., stopped-flow CO2 hydration vs. esterase activity assays) can yield different kinetic parameters.
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Experimental Conditions: Carefully compare your experimental parameters (e.g., pH, temperature, buffer composition, substrate concentration) with the published study.
-
Compound Purity: Verify the purity of your this compound supply.
-
Data Presentation
Table 1: Inhibitory Potency (Ki) of this compound against Human Carbonic Anhydrase (hCA) Isoforms
| Isoform | Ki (nM) |
| hCA I | 15 |
| hCA II | 9 |
Data sourced from MedchemExpress and TargetMol.[5][6]
Experimental Protocols
Protocol 1: Stopped-Flow Carbonic Anhydrase Activity Assay (CO2 Hydration)
This method measures the enzyme-catalyzed hydration of CO2, which results in a pH change monitored by an indicator dye.
-
Reagents and Buffers:
-
Enzyme Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.
-
Indicator Solution: 0.2 mM Phenol Red in the enzyme buffer.
-
CO2 Substrate Solution: Prepare fresh by bubbling CO2 gas into chilled deionized water to achieve a concentration range of 1.7 to 17 mM.
-
This compound Stock Solution: 10 mM in 100% DMSO.
-
-
Instrumentation:
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Set the spectrophotometer to monitor the absorbance change of Phenol Red at 557 nm.
-
Equilibrate the enzyme and inhibitor solutions. In a tube, mix the desired concentration of carbonic anhydrase with the desired concentration of this compound (or vehicle control) in the indicator solution. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.
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Load the CO2 substrate solution into the other syringe.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
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Record the initial rate of the hydration reaction by monitoring the change in absorbance over 10-100 seconds.
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Determine the inhibition constants (Ki) by analyzing the reaction rates at various substrate and inhibitor concentrations using appropriate enzyme kinetic models.
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Protocol 2: General Cell-Based Assay Workflow for this compound
This protocol provides a general framework for assessing the effect of this compound on cultured cells.
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Cell Culture:
-
Culture your cells of interest in the appropriate medium and conditions until they reach the desired confluency for the assay.
-
-
Cell Seeding:
-
Seed the cells into a multi-well plate at a density optimized for your specific assay. Allow the cells to adhere and recover overnight.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of your this compound stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and does not exceed a level toxic to your cells (typically ≤ 1%).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation:
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Incubate the cells for the desired treatment duration.
-
-
Assay Readout:
-
Perform your specific assay to measure the desired endpoint (e.g., cell viability, pH change, gene expression, etc.).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 6. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of benzolamide in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of benzolamide in stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO, reaching up to 250 mg/mL.[1] For experiments requiring aqueous buffers, it is best practice to first dissolve this compound in a minimal amount of DMSO before diluting with the aqueous solution of choice.
Q2: How should I store this compound stock solutions to ensure maximum stability?
A2: To maximize stability, this compound stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots under the following conditions:
-
Short-term storage: -20°C for up to 1 month.
-
Long-term storage: -80°C for up to 1 year.[1]
Always protect the solutions from light. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.
Q3: What are the known degradation pathways for this compound in solution?
A3: this compound, as a sulfonamide-containing compound, is susceptible to hydrolytic degradation, particularly under acidic conditions.[2][3] The primary degradation mechanism involves the cleavage of the sulfonamide (S-N), carbon-nitrogen (C-N), or carbon-sulfur (C-S) bonds. This process can lead to the formation of degradation products such as sulfanilic acid, sulfanilamide, or aniline.[2][4] While generally slow under neutral environmental conditions, the rate of hydrolysis can be influenced by pH and temperature.[3][5]
Q4: Can I prepare an aqueous stock solution of this compound?
A4: Due to its low aqueous solubility, preparing a high-concentration stock solution of this compound directly in aqueous buffers is not recommended. For aqueous-based experiments, a two-step process is advised: first, dissolve the compound in 100% DMSO, then perform a serial dilution into the final aqueous buffer. Note that aqueous solutions should be used immediately and not stored.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer.
-
Possible Cause: This is a common issue for compounds with low aqueous solubility. When the DMSO stock solution is added to an aqueous buffer, the solvent environment changes drastically, causing the compound to fall out of solution.
-
Solutions:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5%).
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex thoroughly, and then use this intermediate dilution to prepare your final concentration.
-
Gentle Warming & Sonication: Briefly warming the solution to 37°C or using a sonicator bath can help redissolve small amounts of precipitate. However, prolonged heating is not advised as it may accelerate degradation.
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Re-evaluate Concentration: The desired final concentration may exceed the solubility limit of this compound in the final buffer system. Consider lowering the working concentration if precipitation persists.
-
Issue 2: I observe a loss of compound activity over time from my prepared stock solutions.
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Possible Cause 1: Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures (e.g., 4°C) can lead to gradual degradation of the compound. Storing solutions in clear vials exposed to light can also contribute to instability.
-
Solution: Aliquot stock solutions into single-use volumes in amber or foil-wrapped tubes and store them at -80°C for long-term stability.
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Possible Cause 2: Hydrolytic Degradation: If stock solutions are prepared in DMSO that has absorbed moisture from the air, or if working solutions are prepared in acidic aqueous buffers (pH < 5), hydrolysis may occur over time.
-
Solution: Use anhydrous, high-purity DMSO for preparing stock solutions. Prepare aqueous working solutions fresh before each experiment and verify the pH of your final buffer.
Data & Protocols
Solubility & Storage Summary
The following table summarizes the key solubility and storage parameters for this compound.
| Parameter | Solvent / Condition | Value / Recommendation |
| Solubility | DMSO | 250 mg/mL[1] |
| Aqueous Buffers | Sparingly soluble; prepare fresh | |
| Stock Solution Storage | Short-Term | -20°C for up to 1 month[1] |
| Long-Term | -80°C for up to 1 year[1] | |
| Solid Compound Storage | Long-Term | -20°C for up to 3 years[1] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound (Molecular Weight: 320.37 g/mol ) in DMSO.
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
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Pipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Calculation:
-
To prepare 1 mL of a 100 mM (0.1 M) solution, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 320.37 g/mol * 1000 mg/g = 32.04 mg
-
-
Weighing:
-
Carefully weigh out 32.04 mg of this compound powder and place it into a sterile vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential hydrolytic degradation pathways for this compound.
References
- 1. This compound | Carbonic Anhydrase | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Benzolamide in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of benzolamide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] There are at least 15 known CA isoforms in mammals with varying tissue distribution and subcellular localization.[3] this compound's primary on-target effect is the reduction of CA activity.
Q2: What are the potential off-target effects of this compound?
Q3: How can I distinguish between on-target and off-target effects in my assay?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results.[6] Several strategies can be employed:
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Use of structurally distinct inhibitors: Employing another CA inhibitor with a different chemical scaffold that produces the same phenotype can increase confidence in an on-target effect.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein (carbonic anhydrase) should phenocopy the effect of this compound if the effect is on-target.
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Dose-response analysis: A clear dose-response relationship that correlates with the known IC50 of this compound for the target CA isoform suggests an on-target effect.
-
Rescue experiments: If the observed phenotype is due to the inhibition of a specific enzymatic reaction, it might be possible to rescue the effect by adding the product of that reaction to the cell culture medium.
Q4: What is a typical starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound will vary depending on the cell type, the specific CA isoform being targeted, and the assay endpoint. It is recommended to perform a dose-response curve to determine the EC50/IC50 for your specific system. As a starting point, concentrations ranging from 1 µM to 100 µM are often used in initial experiments. However, to minimize off-target effects, it is advisable to use the lowest concentration that elicits the desired on-target phenotype.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination.[7][8] |
| This compound degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Off-target effects | See "Problem 2: Suspected off-target effects are confounding the results." |
Problem 2: Suspected off-target effects are confounding the results.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response experiment to determine the minimal effective concentration. High concentrations are more likely to induce off-target effects. |
| Non-specific binding | Include appropriate negative controls, such as a structurally similar but inactive compound. |
| Interaction with unrelated targets | Perform target deconvolution studies. This can involve screening this compound against a panel of common off-targets like kinases or GPCRs.[9][10] While specific data for this compound is not publicly available, this is a standard industry practice.[11][12][13][14][15][16] |
Hypothetical Case Study: Investigating a Suspected Off-Target Effect
A researcher observes that this compound induces apoptosis in a cancer cell line. The intended target is a cell-surface carbonic anhydrase.
Experimental Workflow to Validate the On-Target Effect:
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbonic anhydrases as drug targets--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. Target deconvolution | BioSynchro [biosynchro.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Pardon Our Interruption [opnme.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
addressing challenges in the synthesis of benzolamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzolamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its analogues?
A1: The most prevalent method for synthesizing sulfonamides, including this compound derivatives, involves the reaction of an appropriate sulfonyl chloride with ammonia or a primary/secondary amine.[1] However, the synthesis of the key sulfonyl chloride intermediate can be challenging, often requiring harsh reagents like chlorosulfonic acid.[2] Alternative methods are being explored to circumvent these issues, including novel approaches starting from thiols and amines.[3][4] For specific derivatives like Brinzolamide, multi-step sequences involving the construction of the thieno[3,2-e][2][5]thiazine ring system are employed.[6]
Q2: I am observing low yields in my sulfonamide formation step. What are the potential causes and solutions?
A2: Low yields in sulfonamide synthesis can stem from several factors. The reactivity of the sulfonyl chloride and the amine are crucial. Sterically hindered amines or electron-deficient anilines can exhibit reduced nucleophilicity, leading to incomplete reactions.[2] Additionally, the stability of the sulfonyl chloride is a concern, as they can be sensitive to moisture.[3]
To improve yields, consider the following:
-
Catalyst: The use of a suitable catalyst, such as a Lewis acid or a specific transition metal complex, can facilitate the reaction.[2]
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is critical. A systematic approach to optimizing these parameters can significantly enhance the yield.[5][7][8]
-
Reagent Quality: Ensure the use of dry solvents and fresh, high-purity reagents to minimize side reactions.
Q3: How can I improve the enantiomeric excess (e.e.) of my chiral this compound derivative?
A3: Achieving high enantiomeric purity is a common challenge in the synthesis of chiral drugs like Brinzolamide. If you are obtaining a racemic or enantiomerically impure product, several strategies can be employed for optical purification:
-
Chiral Resolution: This is a classical and effective method. It involves reacting the racemic mixture with a chiral resolving agent, such as a chiral tartaric acid derivative (e.g., di-p-tolyl-D-tartaric acid), to form diastereomeric salts. These salts can then be separated by crystallization, followed by liberation of the desired enantiomer.[9]
-
Enantioselective Synthesis: A more advanced approach is to employ a stereocontrolled reduction step during the synthesis. For instance, the use of chiral reducing agents like (+)-β-chlorodiisopinocamphenylborane ((+)-CDPB) can introduce the desired stereochemistry at a key intermediate.[6]
Q4: My final product is difficult to purify. What are some effective purification techniques for this compound derivatives?
A4: Purification of this compound derivatives can be challenging due to the presence of starting materials, byproducts, and potential isomers. A multi-step purification strategy is often necessary:
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for removing impurities. For Brinzolamide, recrystallization from isopropyl alcohol has been shown to be effective.[9]
-
Aqueous Treatment: Suspending the crude product in water at an elevated temperature (e.g., 60-80°C) can be surprisingly effective in reducing the amount of undesired enantiomers and other impurities.[9]
-
Chromatography: For challenging separations, column chromatography (e.g., HPLC) can be employed. Immunoaffinity chromatography has also been used for the selective extraction of related compounds from complex matrices.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion in the sulfonylation step | 1. Inactive sulfonylating agent (e.g., hydrolyzed sulfonyl chloride).[3]2. Low nucleophilicity of the amine.[2]3. Inappropriate reaction conditions (solvent, temperature).[5] | 1. Use freshly prepared or properly stored sulfonyl chloride.2. Use a catalyst (e.g., Lewis acid) or a more reactive amine derivative.3. Screen different solvents and temperatures to find the optimal conditions. |
| Formation of multiple products | 1. Side reactions due to reactive functional groups on the starting materials.2. Over-reaction or decomposition under harsh conditions.[2] | 1. Use protecting groups for sensitive functionalities.2. Employ milder reaction conditions and monitor the reaction progress closely (e.g., by TLC or LC-MS). |
| Poor enantiomeric excess | 1. Ineffective chiral resolution.2. Racemization during a synthetic step. | 1. Optimize the crystallization conditions for the diastereomeric salts.2. Investigate the stability of chiral centers under the reaction conditions and consider alternative, milder methods. |
| Final product contains residual solvent | 1. Inefficient drying of the product. | 1. Dry the product under high vacuum at an appropriate temperature for an extended period. |
| Inconsistent yields between batches | 1. Variation in reagent quality.2. Inconsistent reaction setup and conditions. | 1. Source high-purity, consistent reagents.2. Standardize the experimental protocol and ensure precise control over all parameters. |
Experimental Protocols
Protocol 1: Optical Purification of Brinzolamide via Diastereomeric Salt Formation [9]
-
Dissolution: Dissolve the crude, enantiomerically enriched Brinzolamide in 5% aqueous methanol (4.0 volumes) and heat to 50°C for one hour.
-
Resolving Agent Preparation: Simultaneously, prepare a solution of di-p-tolyl-D-tartaric acid (DPTA) in methanol (1.0 volume) and stir at 25-30°C for 20-30 minutes.
-
Salt Formation: Slowly add the DPTA solution to the warm Brinzolamide solution while stirring. Maintain the mixture at 50°C for one hour.
-
Crystallization: Slowly cool the solution to 25-30°C and continue stirring for 12 hours to allow for the precipitation of the diastereomeric salt.
-
Isolation: Filter the solid precipitate, wash with cold methanol (1.0 volume), and dry to obtain the tartrate salt.
-
Liberation of Free Base: Mix the tartrate salt with a saturated sodium bicarbonate solution (60 volumes) and stir the resulting suspension for one hour.
-
Extraction: Extract the free base with ethyl acetate (3 x 60 volumes).
-
Drying and Evaporation: Dry the combined organic extracts over sodium sulfate, filter, and evaporate to dryness to obtain the optically purified Brinzolamide.
Protocol 2: Aqueous Purification of Brinzolamide [9]
-
Suspension: Suspend the crude Brinzolamide product in water.
-
Heating: Heat the suspension to 65-70°C for 45 minutes to 1 hour.
-
Cooling and Filtration: Cool the mixture to approximately 40-50°C and filter the contents at this temperature.
-
Drying: Dry the purified solid. This process can be repeated if the desired purity is not achieved.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yields in sulfonamide synthesis.
Caption: Workflow for the optical purification of this compound derivatives.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]
- 10. Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Protocols for Benzolamide Detection
Welcome to the technical support center for benzolamide (brinzolamide) analysis using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for accurate and reliable this compound detection.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for this compound analysis?
A1: A good starting point for this compound (brinzolamide) analysis is a reversed-phase HPLC (RP-HPLC) method. A common setup includes a C18 column, a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) with an acidic pH, and UV detection around 254 nm.[1][2][3][4]
Q2: My this compound peak is tailing. What are the possible causes and solutions?
A2: Peak tailing for this compound, a basic compound, can be caused by interactions with acidic silanol groups on the silica-based column packing.[5] Here are some solutions:
-
Use a base-deactivated column: These columns have fewer accessible silanol groups, reducing peak tailing for basic analytes.
-
Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, but care must be taken to stay within the column's stable pH range (typically pH 2-8 for silica-based columns).[6]
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can help to saturate the active silanol sites.
-
Lower the sample concentration: High sample concentrations can overload the column, leading to peak tailing. Try diluting your sample.[5]
Q3: I am observing a drift in the retention time of my this compound peak. What should I check?
A3: Retention time shifts can indicate issues with the mobile phase, column, or HPLC system.[7]
-
Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Evaporation of the more volatile solvent component can alter the composition and affect retention times.[6]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially in the initial injections.[6]
-
Temperature Fluctuations: Check if the column compartment temperature is stable. Temperature changes can significantly impact retention times.[6]
-
Pump Performance: Inconsistent flow from the pump can cause retention time variability. Check for leaks, air bubbles in the pump head, and worn pump seals.[7]
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, consider the following:
-
Optimize Detection Wavelength: While 254 nm is commonly used, performing a UV scan of this compound will help you identify the wavelength of maximum absorbance (λmax) for your specific mobile phase conditions.
-
Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the sample and remove interfering matrix components.[8][9]
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening or distortion.
-
Detector Settings: Adjust the detector's data acquisition rate and time constant to optimize the signal-to-noise ratio for your peak width.
Q5: this compound is known to degrade. How can I ensure the stability of my samples and standards during analysis?
A5: this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[1][3]
-
Sample/Standard Preparation: Prepare solutions fresh daily and store them protected from light and at a controlled temperature. Use a diluent that is compatible with the mobile phase and minimizes degradation.
-
Forced Degradation Studies: It is crucial to perform forced degradation studies to understand the degradation pathways and to ensure that your HPLC method can separate the main peak from any potential degradants.[1][3][10] This is a key aspect of developing a stability-indicating method.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (silanols). | Use a base-deactivated column; adjust mobile phase pH; add a competing base to the mobile phase.[5] |
| Column overload. | Decrease the sample concentration or injection volume.[5] | |
| Extra-column dead volume. | Check for and minimize dead volume in fittings and tubing.[5] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the amount of sample injected onto the column.[5] | |
| Broad Peaks | Low mobile phase flow rate. | Increase the flow rate within the column's recommended limits.[6] |
| Large injection volume. | Reduce the injection volume.[5] | |
| Column contamination or aging. | Wash the column with a strong solvent or replace the column.[7] |
Problem: Inconsistent Retention Times
| Symptom | Potential Cause | Suggested Solution |
| Gradual Shift | Change in mobile phase composition. | Prepare fresh mobile phase; ensure proper mixing and cover reservoirs to prevent evaporation.[6] |
| Column aging or contamination. | Flush the column with a strong solvent or replace it.[7] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[6] | |
| Random Fluctuation | Air bubbles in the pump. | Degas the mobile phase and purge the pump.[7] |
| Leaking pump seals or fittings. | Inspect the system for leaks and tighten or replace fittings/seals as needed.[6] | |
| Inconsistent gradient proportioning. | Check the performance of the gradient mixing valve. |
Experimental Protocols
Example RP-HPLC Method for this compound Quantification
This protocol is a starting point and may require optimization for your specific application.
| Parameter | Condition |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Acetonitrile:Water (35:65 v/v), pH adjusted to 3 with orthophosphoric acid[1][3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 254 nm[1][2][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Note: Always filter and degas the mobile phase before use.
Visualizations
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
This compound Degradation Pathway Logic
Caption: Logical flow for developing a stability-indicating method.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. crsubscription.com [crsubscription.com]
- 5. tajhizshimi.com [tajhizshimi.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Electrophysiological Recordings with Benzolamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzolamide in electrophysiological experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect neurons?
This compound is a potent inhibitor of the enzyme carbonic anhydrase (CA).[1][2] Carbonic anhydrases are crucial for the rapid conversion of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+), playing a significant role in pH regulation and ion homeostasis within the brain.[1] By inhibiting CA, this compound can lead to an accumulation of CO2 and a decrease in the availability of bicarbonate, which in turn can alter both intracellular and extracellular pH. These pH shifts can modulate the activity of various voltage-gated and ligand-gated ion channels, thereby affecting neuronal excitability.[1]
Q2: What are the expected effects of this compound on neuronal firing in my recordings?
The effects of this compound on neuronal firing can be complex and depend on the specific neuron type and experimental conditions. Generally, by altering pH and bicarbonate levels, this compound can influence neuronal excitability. Some studies have shown that carbonic anhydrase inhibitors can increase the discharge rate of neurons. For instance, in avian intrapulmonary chemoreceptors, this compound has been observed to raise the action potential discharge rate.[2] In other contexts, particularly in models of epilepsy, carbonic anhydrase inhibitors like acetazolamide have been shown to reduce the duration of epileptiform discharges, suggesting a decrease in hyperexcitability.[3] Researchers should be prepared for potential changes in baseline firing rates, bursting activity, and the neuron's response to stimulation.
Q3: Are there any known direct interactions of this compound with neurotransmitter receptors?
The primary mechanism of action of this compound is the inhibition of carbonic anhydrase. While changes in pH and bicarbonate can indirectly influence the function of various receptors, there is no strong evidence to suggest that this compound directly binds to and modulates neurotransmitter receptors in the same way as, for example, a benzodiazepine interacts with GABAA receptors. Any observed changes in synaptic transmission are more likely a downstream consequence of altered ion gradients and pH.
Troubleshooting Guide
Issue 1: Unstable baseline recording after this compound application.
-
Q: My baseline recording becomes noisy or starts to drift significantly after applying this compound. What could be the cause and how can I fix it?
-
A: An unstable baseline after drug application can stem from several factors. This compound's physiological effects can contribute to this instability. The alteration of neuronal excitability can lead to fluctuations in spontaneous firing, which may appear as a noisy baseline. Additionally, changes in ion flux across the membrane could subtly affect the seal resistance in patch-clamp recordings.
-
Troubleshooting Steps:
-
Verify Seal Integrity (Patch-Clamp): Before and after this compound application, monitor the seal resistance. A decrease in seal resistance can introduce significant noise. If the seal is compromised, you may need to obtain a new recording.
-
Allow for Equilibration: Ensure you allow sufficient time for the drug to equilibrate in the recording chamber and for the neuron's firing properties to stabilize. This may take several minutes.
-
Check for Perfusion System Artifacts: Ensure that your perfusion system is not introducing mechanical vibrations or pressure changes when switching to the this compound-containing solution. Such disturbances can destabilize recordings.
-
Grounding and Shielding: Re-verify that your recording setup is properly grounded and shielded from external electrical noise. Sometimes, subtle changes in the recording environment can exacerbate noise issues. A common source of noise is a poor ground connection.[4]
-
Filter Appropriately: While it's best to have a clean raw signal, applying a gentle low-pass filter can help to reduce high-frequency noise and stabilize the visual appearance of the baseline.[5]
-
-
Issue 2: Unexpected changes in action potential shape or firing pattern.
-
Q: After applying this compound, I'm observing changes in the action potential waveform (e.g., broadening, reduced amplitude) and shifts in the firing pattern (e.g., from tonic to bursting). Are these genuine effects or artifacts?
-
A: These changes are likely genuine physiological effects of this compound rather than artifacts. By modulating pH and bicarbonate, this compound can affect the gating kinetics of voltage-gated ion channels (e.g., sodium, potassium, and calcium channels) that are responsible for the shape and firing pattern of action potentials.
-
Troubleshooting and Verification:
-
Consistent and Reversible Effects: A key indicator of a genuine pharmacological effect is its consistency across multiple recordings and its reversibility upon washout of the drug.
-
Control Experiments: Perform control experiments where you perfuse the slice with the vehicle solution (the solution this compound is dissolved in, without the drug) to rule out any effects of the solvent.
-
Dose-Response Relationship: If possible, test different concentrations of this compound. A dose-dependent change in the electrophysiological parameters would provide strong evidence for a specific pharmacological effect.
-
Literature Review: Consult the literature for known effects of carbonic anhydrase inhibitors on the specific ion channels or neuron types you are studying to see if your observations are consistent with previous findings.
-
-
Issue 3: Difficulty in obtaining a stable giga-ohm seal in the presence of this compound.
-
Q: I am having trouble forming a high-resistance seal on neurons when this compound is present in the bath solution. What could be the reason?
-
A: While this compound is unlikely to directly interfere with the glass-membrane seal, its effects on cell health and membrane properties in a pre-incubation scenario could be a contributing factor. Changes in intracellular pH can affect the cytoskeleton and membrane integrity.
-
Troubleshooting Steps:
-
Establish Seal Before Drug Application: The most reliable approach is to establish a stable giga-ohm seal and obtain a whole-cell configuration before applying this compound to the bath.
-
Healthy Slice/Cell Preparation: Ensure your brain slices or cultured cells are healthy before starting the experiment. Unhealthy cells are more difficult to seal onto.
-
Clean Pipette and Solutions: Use freshly pulled, clean patch pipettes and filtered solutions to avoid any debris interfering with seal formation.
-
Positive Pressure: Maintain a slight positive pressure in your pipette as you approach the cell to keep the tip clean.
-
-
Data Presentation
Table 1: Effects of Carbonic Anhydrase Inhibitors on Neuronal Firing Properties
| Parameter | Drug & Concentration | Cell Type | Preparation | Observed Effect | Reference |
| Action Potential Discharge Rate | This compound (25 mg/kg IV) | Avian Intrapulmonary Chemoreceptors | In Vivo | Increased discharge rate | [2] |
| Tonic PCO2 Response | This compound (25 mg/kg IV) | Avian Intrapulmonary Chemoreceptors | In Vivo | No significant alteration | [2] |
| Phasic PCO2 Response | This compound (25 mg/kg IV) | Avian Intrapulmonary Chemoreceptors | In Vivo | Modestly attenuated | [2] |
| Ictal Discharge Duration | Acetazolamide (10 µM) | Piriform Cortex & Entorhinal Cortex Neurons | In Vitro Rat Brain Slices | Reduced cumulative duration | [3] |
| Interictal Discharge Interval | Acetazolamide (10 µM) | Piriform Cortex & Entorhinal Cortex Neurons | In Vitro Rat Brain Slices | Reduced interval of occurrence | [3] |
Note: Data on acetazolamide is included as a relevant reference for the effects of carbonic anhydrase inhibitors on neuronal excitability in the central nervous system.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Brain Slices
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold NMDG-based artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-aCSF using a vibratome.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with an appropriate intracellular solution (e.g., K-gluconate based).
-
Establish a giga-ohm seal and obtain a whole-cell configuration from the neuron of interest.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Ensure the final solvent concentration is low (typically <0.1%).
-
Record baseline neuronal activity for at least 5-10 minutes.
-
Switch the perfusion to the this compound-containing aCSF.
-
Record the effects of this compound for 10-20 minutes, or until a stable effect is observed.
-
For washout, switch the perfusion back to the control aCSF and record for at least 15-20 minutes.
-
Protocol 2: In Vivo Extracellular Single-Unit Recording
-
Animal Preparation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Placement:
-
Slowly lower a high-impedance microelectrode (e.g., tungsten or glass) into the target brain region using a micromanipulator.
-
Identify single-unit activity based on spike amplitude and waveform.
-
-
This compound Administration:
-
This compound can be administered systemically (e.g., intraperitoneal or intravenous injection) or locally via a microinjection cannula placed near the recording electrode.
-
Record baseline neuronal firing for a stable period before drug administration.
-
Administer this compound and continue recording to observe the drug's effect on firing rate and pattern. The recording duration will depend on the route of administration and the expected pharmacokinetics of the drug.
-
Visualizations
Caption: Mechanism of this compound action on neuronal excitability.
Caption: Experimental workflow for electrophysiology with this compound.
Caption: Troubleshooting common artifacts with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, acetazolamide, and signal transduction in avian intrapulmonary chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plexon.com [plexon.com]
- 5. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
Validation & Comparative
A Comparative Analysis of Benzolamide and Acetazolamide for the Prophylaxis of High-Altitude Sickness
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzolamide and acetazolamide, two carbonic anhydrase inhibitors investigated for the prevention of acute mountain sickness (AMS). This analysis is based on available experimental data to inform research and development in high-altitude medicine.
Introduction
Acute mountain sickness is a common condition affecting individuals who ascend to high altitudes without adequate acclimatization.[1][2] Symptoms include headache, nausea, fatigue, and dizziness.[1] Acetazolamide has long been the standard for prophylaxis against AMS.[3] However, its use is associated with side effects that can be bothersome and may be confused with AMS symptoms.[4] this compound, a more potent and hydrophilic carbonic anhydrase inhibitor, has been investigated as an alternative with a potentially more favorable side-effect profile due to its limited penetration across the blood-brain barrier.[4][5][6]
Mechanism of Action
Both acetazolamide and this compound are carbonic anhydrase inhibitors. Their primary mechanism in preventing AMS is through the induction of metabolic acidosis.[1][7] By inhibiting carbonic anhydrase in the kidneys, these drugs increase the excretion of bicarbonate, leading to a metabolic acidosis that stimulates ventilation.[1][8][9] This increased ventilation improves oxygenation at high altitude, thereby accelerating acclimatization and reducing the symptoms of AMS. It is hypothesized that this compound's higher hydrophilicity restricts its entry into the central nervous system, potentially reducing CNS-related side effects observed with acetazolamide.[4][6]
Comparative Efficacy
A key field study conducted during an ascent to Everest Base Camp (5340 m) provides the most direct comparison of this compound and acetazolamide for AMS prophylaxis.[4] In this study, this compound was found to be effective in reducing the severity of AMS and improving oxygenation compared to placebo.[10][4]
Table 1: Efficacy of this compound vs. Placebo at High Altitude [4]
| Parameter | This compound (100 mg bid) | Placebo | p-value |
| Average AMS Score | 1.28 | 2.18 | 0.025 |
| Arterial Oxygen Saturation (above 4200 m) | 3-6% higher than placebo | - | - |
| Reduction in AMS Severity | ~50% | - | - |
While a direct head-to-head trial at altitude is limited, the study by Collier et al. (2016) suggests that the effectiveness of this compound on arterial blood gases is comparable to that of acetazolamide as observed in similar chamber experiments.[4]
Side Effect Profile
A significant differentiator between this compound and acetazolamide appears to be their side-effect profiles, particularly concerning the central nervous system.[4] Sea-level studies were conducted to compare the psychomotor and other side effects of the two drugs.[10][4]
Table 2: Comparison of Side Effects at Sea Level [4]
| Drug/Dose | Key Side Effects Noted | Comparison to this compound |
| This compound (200 mg) | Fewer CNS side effects | - |
| Acetazolamide (250 mg) | Psychomotor side effects | More side effects than this compound |
| Acetazolamide (500 mg) | Psychomotor side effects | More side effects than this compound |
| Acetazolamide (1000 mg) | Dose-dependent increase in psychomotor side effects | More side effects than this compound |
This compound was found to have fewer side effects, some of which are also symptoms of AMS, compared to all tested doses of acetazolamide.[4] The psychomotor side effects of acetazolamide were observed to be dose-dependent.[4]
Experimental Protocols
The following are summaries of the methodologies from the key comparative study by Collier et al. (2016).[4]
High-Altitude Field Study (AMS Prophylaxis)
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Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy subjects trekking to Everest Base Camp.
-
Intervention: this compound (100 mg twice daily) or placebo.
-
Primary Outcome Measures:
-
Acute Mountain Sickness scores (Lake Louise Scoring System).
-
Arterial oxygen saturation measured by pulse oximetry.
-
-
Procedure: Participants were administered the study drug or placebo during their ascent. AMS scores and oxygen saturation were recorded at various altitudes.
Sea-Level Side Effect Studies
Two separate, randomized, double-blind, placebo-controlled, cross-over studies were conducted at sea level to assess physiological and psychomotor effects.
-
Study 1:
-
Interventions: Single doses of placebo, acetazolamide 250 mg, and acetazolamide 1000 mg.
-
Assessments: A battery of psychometric and related tests, along with urine collection.
-
-
Study 2:
-
Interventions: Acetazolamide (500 mg), this compound (200 mg), lorazepam (2 mg, as an active comparator for CNS effects), and placebo.
-
Assessments: Similar battery of psychometric and physiological tests as in Study 1.
-
Conclusion
The available evidence suggests that this compound is an effective prophylactic agent against acute mountain sickness, with an efficacy in improving oxygenation and reducing AMS symptoms that appears comparable to acetazolamide.[4] The primary advantage of this compound lies in its more favorable side-effect profile, with significantly fewer central nervous system effects.[10][4] This reduction in side effects is likely attributable to its lower lipophilicity and consequent limited penetration of the blood-brain barrier.[4][6] For drug development professionals, these findings suggest that focusing on carbonic anhydrase inhibitors with high hydrophilicity could lead to safer and better-tolerated alternatives for the prevention of high-altitude sickness. Further large-scale, direct, head-to-head comparative trials at high altitude would be beneficial to definitively establish the relative efficacy and safety of this compound and acetazolamide.
References
- 1. thennt.com [thennt.com]
- 2. A Trial of Acetazolamide Versus Placebo in Preventing Mountain Sickness During Rapid Ascent [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound improves oxygenation and reduces acute mountain sickness during a high‐altitude trek and has fewer side effects than acetazolamide at sea level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. runwayhealth.com [runwayhealth.com]
- 10. This compound improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzolamide and Brinzolamide in Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Carbonic Anhydrase Inhibitors
In the landscape of glaucoma therapeutics, the inhibition of carbonic anhydrase (CA) in the ciliary body to reduce aqueous humor production and lower intraocular pressure (IOP) remains a cornerstone of medical management. Among the topical carbonic anhydrase inhibitors (CAIs), brinzolamide is a widely utilized agent. This guide provides a comparative analysis of brinzolamide and an earlier-generation sulfonamide, benzolamide, based on available preclinical data.
Executive Summary
This guide delves into the comparative efficacy of this compound and brinzolamide, focusing on their in vitro carbonic anhydrase inhibition and in vivo effects in animal models of glaucoma. While both are potent inhibitors of carbonic anhydrase II (CA-II), the primary isoenzyme responsible for aqueous humor secretion, brinzolamide has been more extensively studied and developed for topical ophthalmic use. This analysis summarizes the key quantitative data, details the experimental methodologies for pivotal studies, and provides visual representations of the underlying mechanism and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and brinzolamide based on available experimental data.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Compound | Target Isoenzyme | Inhibition Constant (Kᵢ) |
| This compound | Human CA-II | 9 nM[1] |
| Brinzolamide | Human CA-II | 3.2 nM |
Table 2: In Vivo Efficacy in Rabbit Glaucoma Models
| Compound (Concentration) | Animal Model | IOP Reduction | Time Point |
| This compound | Data not available for topical application | - | - |
| Brinzolamide (1%) | Normotensive Rabbits | 2.5 mmHg | 4 hours[2] |
| Brinzolamide (1%) | Water Loading-Induced Ocular Hypertension | 5.0 mmHg (maximum) | 20 minutes[3][4] |
| Brinzolamide (1%) | Normotensive Rabbits | 5.2 mmHg (maximum) | 1 hour[3] |
Mechanism of Action: Carbonic Anhydrase Inhibition
Both this compound and brinzolamide exert their therapeutic effect by inhibiting carbonic anhydrase in the ciliary epithelium of the eye. This enzyme is crucial for the production of bicarbonate ions, which in turn drives the secretion of aqueous humor. By blocking this enzyme, the formation of aqueous humor is reduced, leading to a decrease in intraocular pressure.
Mechanism of Action of Carbonic Anhydrase Inhibitors.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ) of this compound and brinzolamide against purified human carbonic anhydrase II (hCA-II).
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant hCA-II is used. A suitable substrate, such as 4-nitrophenylacetate (NPA), is prepared in a buffer solution (e.g., Tris-HCl).
-
Inhibitor Preparation: Serial dilutions of this compound and brinzolamide are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of hCA-II is pre-incubated with varying concentrations of the inhibitor for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by adding the substrate (NPA).
-
The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.
In Vivo Intraocular Pressure Measurement in a Rabbit Model of Glaucoma
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound and brinzolamide in an animal model of ocular hypertension.
Methodology:
-
Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension can be induced by various methods, such as the intracameral injection of a viscoelastic substance or by water loading (oral administration of a large volume of water).
-
Drug Administration: A standardized volume (e.g., 50 µL) of the test compound (this compound or brinzolamide ophthalmic suspension) or vehicle (control) is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control.
-
IOP Measurement: IOP is measured at baseline (before drug administration) and at various time points after instillation (e.g., 1, 2, 4, 6, 8, and 24 hours). A calibrated tonometer (e.g., Tono-Pen, pneumatonometer) is used to measure IOP. Measurements are typically taken under topical anesthesia to minimize animal discomfort and ensure accuracy.
-
Data Analysis: The mean IOP at each time point is calculated for both the treated and control groups. The change in IOP from baseline is determined, and the percentage of IOP reduction is calculated. Statistical analysis (e.g., t-test, ANOVA) is used to compare the IOP-lowering effects of the test compounds with the vehicle control.
Workflow for In Vivo IOP Measurement.
Discussion
The available data indicates that both this compound and brinzolamide are highly potent inhibitors of carbonic anhydrase II, with Kᵢ values in the low nanomolar range. This suggests that both compounds have the potential to effectively reduce aqueous humor production.
However, a significant gap exists in the publicly available literature regarding the in vivo efficacy of topically applied this compound for IOP reduction in glaucoma models. While brinzolamide has been extensively studied in various animal models and has demonstrated a consistent and significant IOP-lowering effect[2][3][4], similar data for this compound is lacking. The existing in vivo research on this compound has focused on its effects on subretinal fluid absorption following intravenous administration, a different therapeutic application and route of administration.
Conclusion
Based on the current body of evidence, both this compound and brinzolamide are potent inhibitors of the target enzyme, carbonic anhydrase II. Brinzolamide has a well-established profile of in vivo efficacy and safety for the topical treatment of elevated intraocular pressure. While this compound shows promise based on its in vitro activity, further preclinical studies are required to evaluate its potential as a topically administered agent for glaucoma. Specifically, research into its formulation, ocular pharmacokinetics, and, most importantly, its IOP-lowering efficacy in relevant animal models of glaucoma is necessary to draw a comprehensive comparison with brinzolamide.
References
Validating Isoform-Selectivity of Novel Benzolamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective inhibitors is a critical goal in modern pharmacology, promising therapies with enhanced efficacy and reduced side effects. Benzolamide, a potent carbonic anhydrase inhibitor, and its analogs are of significant interest due to the diverse physiological roles of the 16 human carbonic anhydrase (hCA) isoforms.[1] This guide provides a comparative overview of methodologies to validate the isoform-selectivity of novel this compound analogs, supported by experimental data and protocols.
Comparative Inhibitory Activity of Novel Analogs
The isoform-selectivity of a novel this compound analog is determined by comparing its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against a panel of hCA isoforms. A compound is considered selective if it exhibits significantly higher potency for the target isoform compared to off-target isoforms.
Below is a summary table illustrating the inhibitory profiles of hypothetical novel this compound analogs (NBA-1, NBA-2, and NBA-3) against key hCA isoforms, with Acetazolamide (AAZ) as a reference compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile |
| NBA-1 | 150 | 25 | 5 | 80 | hCA IX selective |
| NBA-2 | 80 | 10 | 95 | 12 | hCA XII selective |
| NBA-3 | 10 | 12 | 250 | 300 | Non-selective |
| AAZ | 250 | 12 | 25 | 5.8 | Broad-spectrum |
Data is hypothetical and for illustrative purposes.
Key Experimental Protocols
Accurate determination of inhibitory activity and selectivity relies on robust experimental protocols. The following are standard methods employed in the characterization of novel carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard for measuring the catalytic activity of CAs and the potency of their inhibitors.[2][3]
Principle: This method measures the kinetics of the CA-catalyzed hydration of CO₂. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate, and the subsequent reaction is monitored over milliseconds. The initial rate of the reaction is determined by observing the change in absorbance of a pH indicator. The inhibition constant (Kᵢ) is then determined by measuring the enzyme's activity at various inhibitor concentrations.
Detailed Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. Stock solutions of the novel this compound analogs are prepared, typically in a water-miscible organic solvent.
-
Assay Buffer: A buffer of appropriate pH (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The enzyme solution (with or without pre-incubated inhibitor) is rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time.
-
Data Analysis: The initial rates of the reaction are calculated. Kᵢ values are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a biophysical technique used to assess the binding of inhibitors to a target protein.[4][5][6]
Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. A potent inhibitor will bind to and stabilize the protein, resulting in a higher Tₘ.
Detailed Methodology:
-
Reaction Mixture: The target CA isoform, the fluorescent dye (e.g., SYPRO Orange), and the this compound analog are mixed in a suitable buffer.
-
Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence is measured at each temperature increment.
-
Data Analysis: The change in Tₘ (ΔTₘ) is calculated by comparing the Tₘ of the protein with and without the inhibitor. A larger ΔTₘ indicates stronger binding.
Isothermal Titration Calorimetry (ITC)
ITC is a highly quantitative biophysical method that directly measures the heat released or absorbed during a binding event.[4][5][6]
Principle: This technique directly measures the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between an inhibitor and a target protein. An inhibitor solution is titrated into a solution containing the CA isoform, and the heat change associated with the binding is measured.
Detailed Methodology:
-
Sample Preparation: The CA isoform is placed in the sample cell of the calorimeter, and the this compound analog is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The inhibitor is injected into the protein solution in small, sequential aliquots.
-
Heat Measurement: The heat change after each injection is measured.
-
Data Analysis: The data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context of CA inhibition is crucial for drug development.
Caption: Workflow for validating isoform-selectivity of novel this compound analogs.
The relevance of isoform-selectivity is underscored by the distinct roles of CA isoforms in various signaling pathways. For instance, the tumor-associated isoforms hCA IX and XII are crucial for pH regulation in the tumor microenvironment, promoting cancer cell survival and proliferation.[7][8]
Caption: Role of hCA IX in tumor acidosis and its inhibition by a selective analog.
Conclusion
The validation of isoform-selectivity is a data-driven process that requires a combination of enzymatic assays and biophysical techniques. By employing the methodologies outlined in this guide, researchers can effectively characterize novel this compound analogs and identify lead candidates with the desired selectivity profile for progression into further preclinical and clinical development. The ultimate goal is the creation of targeted therapies that maximize therapeutic benefit while minimizing off-target effects.
References
- 1. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX [ouci.dntb.gov.ua]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]
Cross-Validation of In Vitro and In Vivo Results for Benzolamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for benzolamide, a potent carbonic anhydrase inhibitor. By presenting key performance metrics, detailed experimental protocols, and visual representations of its mechanism and experimental workflows, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and support its further development and application.
In Vitro Efficacy of this compound: Inhibition of Carbonic Anhydrase Isoforms
This compound's primary mechanism of action is the inhibition of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The in vitro inhibitory activity of this compound has been characterized against several human (h) CA isoforms.
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by this compound
| Isoform | Inhibition Constant (Kᵢ) in nM |
| hCA I | 18 |
| hCA II | 12 |
| hCA IV | 35 |
| hCA IX | 45 |
| hCA XII | 7.8 |
Data sourced from a study on the inhibition of human CA isoforms by a stopped-flow CO₂ hydrase assay.
An additional study investigating an extracellular carbonic anhydrase in perfused rabbit skeletal muscle reported a half-maximal inhibitory concentration (IC₅₀) of 1 x 10⁻⁵ M for this compound.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibition constants (Kᵢ) of this compound against various carbonic anhydrase isoforms are typically determined using a stopped-flow CO₂ hydrase assay .
Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by a change in pH, detected by a pH indicator. The rate of the catalyzed reaction is compared to the rate in the presence of the inhibitor to determine the inhibition constant.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
This compound solutions of varying concentrations
-
CO₂-saturated water
-
Buffer solution (e.g., TRIS or HEPES)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Solutions of the purified CA enzyme and the inhibitor (this compound) are prepared in the buffer.
-
The enzyme and inhibitor solutions are mixed and incubated for a specific period to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to the hydration of CO₂.
-
The initial rates of the reaction are calculated for different inhibitor concentrations.
-
The inhibition constant (Kᵢ) is then determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics).
In Vivo Efficacy of this compound: Animal Models
In vivo studies in animal models provide crucial information on the physiological effects of this compound. A key application of carbonic anhydrase inhibitors is in ophthalmology to reduce intraocular pressure (IOP). While direct in vivo studies on this compound for this application are limited, studies on closely related compounds like brinzolamide in rabbits offer valuable insights. Furthermore, a study on intravenous this compound in rabbits has demonstrated its efficacy in promoting subretinal fluid absorption.
Table 2: In Vivo Efficacy of this compound and Brinzolamide in Rabbits
| Compound | Animal Model | Administration Route | Dosage | Primary Outcome | Result |
| This compound | Dutch Rabbit | Intravenous | 20-40 mg/kg | Subretinal Fluid Absorption Rate | Increased from 0.04 µl/mm²/h to ~0.14 µl/mm²/h |
| Brinzolamide | Rabbit | Topical | 1% suspension | Intraocular Pressure (IOP) Reduction | Significant decrease in IOP |
| Brinzolamide | Rabbit | Topical | 1% suspension | Aqueous Humor Flow | Significant reduction in aqueous flow |
Experimental Protocol: In Vivo Evaluation of Ocular Effects in Rabbits
The following protocol is a generalized procedure based on studies of carbonic anhydrase inhibitors in rabbits.
Animals: New Zealand White or Dutch Belted rabbits are commonly used for ophthalmic studies.
Intraocular Pressure (IOP) Measurement:
-
Animals are acclimatized to the experimental conditions.
-
A topical anesthetic is applied to the cornea.
-
IOP is measured using a calibrated tonometer at baseline and at various time points after drug administration.
Aqueous Humor Flow Rate Measurement:
-
A fluorescent tracer (e.g., fluorescein) is administered systemically or topically.
-
The concentration of the tracer in the anterior chamber is measured over time using a fluorophotometer.
-
The rate of disappearance of the tracer is used to calculate the aqueous humor flow rate.
Subretinal Fluid Absorption Measurement:
-
A small retinal detachment is created by injecting a balanced salt solution into the subretinal space.
-
The height of the detachment is measured using a non-invasive imaging technique (e.g., laser focusing system).
-
This compound is administered intravenously.
-
The change in detachment height over time is monitored to calculate the fluid absorption rate.
Cross-Validation and Comparison
The in vitro data demonstrates that this compound is a potent inhibitor of multiple carbonic anhydrase isoforms, with particularly high affinity for hCA XII and hCA II. This broad-spectrum inhibition suggests its potential for therapeutic applications where these isoforms are relevant.
The in vivo findings in rabbits, although partially inferred from the closely related brinzolamide, align with the in vitro mechanism. The reduction in intraocular pressure and aqueous humor flow observed with brinzolamide is the expected physiological consequence of inhibiting carbonic anhydrases in the ciliary body of the eye. The demonstrated effect of intravenous this compound on subretinal fluid absorption further supports its in vivo activity on fluid transport processes mediated by carbonic anhydrase.
A direct quantitative comparison between the in vitro Ki values and the in vivo effective doses is complex due to pharmacokinetic and pharmacodynamic factors. However, the potent in vitro inhibition across multiple CA isoforms provides a strong rationale for the observed in vivo efficacy.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of carbonic anhydrase inhibition and a typical experimental workflow for evaluating this compound.
Caption: Mechanism of this compound in reducing intraocular pressure.
Caption: Workflow for in vitro and in vivo cross-validation.
A Comparative Analysis of the Diuretic Effects of Benzolamide and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic properties of benzolamide with other sulfonamide diuretics, supported by experimental data. The focus is on the mechanism of action, potency, and electrolytic effects, offering a resource for research and development in nephrology and pharmacology.
Introduction to Sulfonamide Diuretics
Sulfonamide diuretics are a broad class of drugs that increase urine output. They are structurally derived from sulfanilamide and primarily act by inhibiting renal carbonic anhydrase or various ion transporters along the nephron. This class can be subdivided into two main groups based on their primary mechanism of action:
-
Carbonic Anhydrase Inhibitors (CAIs): These drugs, including this compound and acetazolamide, act predominantly on the proximal convoluted tubule.[1][2]
-
Thiazide and Loop Diuretics: These drugs, such as hydrochlorothiazide and furosemide, inhibit sodium cotransporters in the distal convoluted tubule and the thick ascending limb of the loop of Henle, respectively.[3][4]
While all are sulfonamides, their diuretic efficacy and impact on electrolyte balance vary significantly.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound and acetazolamide exert their diuretic effect by inhibiting carbonic anhydrase (CA) in the epithelial cells and luminal brush border of the proximal tubule.[2][5][6] This inhibition disrupts the reabsorption of sodium bicarbonate (NaHCO₃).
Normally, CA catalyzes the conversion of filtered bicarbonate to CO₂ and H₂O in the tubular lumen, allowing for its diffusion into the cell. Inside the cell, CA recombines them into carbonic acid (H₂CO₃), which then dissociates into H⁺ and HCO₃⁻. The H⁺ is secreted back into the lumen in exchange for Na⁺ via the Na⁺/H⁺ exchanger (NHE3), while the HCO₃⁻ is transported into the blood.
By inhibiting CA, these drugs reduce the availability of H⁺ for the Na⁺/H⁺ exchanger.[1] This leads to decreased sodium reabsorption, and the retention of bicarbonate in the tubular lumen causes an osmotic diuresis (water follows the solutes).[5][7] The result is an alkaline urine and a mild hyperchloremic metabolic acidosis.[5][8]
Caption: Mechanism of carbonic anhydrase inhibitors in the proximal tubule.
Comparative Diuretic Performance
Direct comparative human trials between this compound and other sulfonamides are scarce, primarily because this compound has not been widely developed for clinical use as a diuretic.[9] However, preclinical data, particularly from rodent studies, provide a basis for comparison.
Quantitative Data Summary
The following table summarizes key performance metrics based on available experimental data. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Parameter | This compound | Acetazolamide | Hydrochlorothiazide (Thiazide) | Furosemide (Loop Diuretic) |
| Primary Site of Action | Proximal Tubule | Proximal Tubule | Distal Convoluted Tubule | Thick Ascending Loop of Henle |
| Mechanism | Carbonic Anhydrase Inhibition | Carbonic Anhydrase Inhibition | Na⁺-Cl⁻ Cotransporter Inhibition | Na⁺-K⁺-2Cl⁻ Cotransporter Inhibition |
| Relative Potency | ~10x Acetazolamide (on HCO₃⁻ excretion)[9] | Standard CAI[8] | Moderate | High[10] |
| Effect on Na⁺ Reabsorption | ↓ 34.3% (rat proximal tubule)[11] | Modest overall effect[8] | Inhibits ~5% of filtered Na⁺ | Inhibits up to 25% of filtered Na⁺ |
| Effect on HCO₃⁻ Excretion | ↑↑ (Causes significant excretion)[9][11] | ↑↑ (Causes significant excretion)[8] | Minimal | Minimal |
| Effect on Cl⁻ Reabsorption | ↓ 29.1% (rat proximal tubule)[11] | Minimal | ↑ (Indirectly) | ↑↑ (Significant chloriuresis)[10] |
| Effect on K⁺ Excretion | ↑ (Kaliuresis)[7] | ↑ (Kaliuresis)[7] | ↑ (Kaliuresis) | ↑↑ (Significant Kaliuresis) |
| Urine pH | Alkaline[8] | Alkaline[8][10] | No significant change | Acidic[10] |
| Plasma Half-life | ~20 minutes[9] | 2-4 hours | 6-15 hours | 1.5-2 hours |
Key Observations:
-
Potency: this compound is a highly potent inhibitor of carbonic anhydrase, reportedly 10 times more so than acetazolamide in its effect on bicarbonate excretion.[9] However, its extremely short plasma half-life limits its overall diuretic efficacy in a clinical context.[9]
-
Efficacy: Loop diuretics like furosemide are the most powerful diuretics because their site of action in the thick ascending limb is responsible for reabsorbing a large fraction (~25%) of filtered sodium.[3] CAIs like acetazolamide and this compound are considered weak diuretics because the distal parts of the nephron can compensate for the increased sodium load from the proximal tubule.[1][8]
-
Electrolyte Excretion: this compound and acetazolamide are unique in their ability to cause significant bicarbonate excretion, leading to alkaline urine.[8][11] In contrast, furosemide is a potent chloriuretic agent (promotes chloride excretion).[10] All listed sulfonamides can lead to potassium loss (kaliuresis).
Experimental Protocols
The evaluation of diuretic activity typically involves in vivo studies using animal models, most commonly rats. The following is a generalized protocol for assessing and comparing the diuretic effects of different compounds.
Standard Protocol for Diuretic Activity Assessment in Rats
-
Animal Preparation:
-
Select healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.[12]
-
Fast the animals overnight (approximately 18 hours) with free access to water to ensure uniform gastric emptying and hydration status.[13][14]
-
Acclimatize the animals to metabolic cages prior to the experiment to minimize stress.[14]
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group is common).[15]
-
Control Group: Receives the vehicle solution only (e.g., normal saline with 2% CMC).[12]
-
Test Groups: Receive different doses of the test compounds (e.g., this compound).
-
Reference Groups: Receive standard diuretics for comparison (e.g., Acetazolamide, Furosemide).[12][13]
-
Administer a hydrating saline load orally (e.g., 25 ml/kg) to all animals to promote a baseline urine flow.[13][15]
-
Administer drugs orally (p.o.) or intraperitoneally (i.p.) immediately after hydration.[12][14]
-
-
Urine Collection and Measurement:
-
Place each rat in an individual metabolic cage designed to separate urine and feces.[12][15]
-
Collect urine in a graduated measuring cylinder.[13]
-
Record the total volume of urine excreted over a set period, typically 5 to 6 hours.[12][15] Measurements can be taken at intervals (e.g., every hour) to assess the time course of diuresis.
-
-
Urine Analysis:
-
Analyze urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
Measure urine pH and bicarbonate concentration to assess the effect on acid-base balance.
-
-
Data Analysis:
-
Calculate diuretic activity: (Urine volume of test group / Urine volume of control group).
-
Calculate natriuretic, kaliuretic, and chloriuretic activity by comparing the total amount of each electrolyte excreted by the test and control groups.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Caption: A typical experimental workflow for evaluating diuretic activity in rats.
Conclusion
This compound is a potent, renal-specific carbonic anhydrase inhibitor with a pronounced effect on sodium and bicarbonate reabsorption in the proximal tubule.[9][11] Its diuretic profile is characterized by a strong, rapid onset of alkaline diuresis. However, its very short half-life has limited its development as a systemic diuretic.[9] In comparison, other sulfonamides like acetazolamide offer a similar mechanism but with more favorable pharmacokinetics for sustained, albeit modest, diuresis.[8] Thiazide and loop diuretics, while also sulfonamides, operate via different mechanisms to produce a more potent natriuresis and are therefore more widely used for conditions requiring significant fluid removal, such as edema and hypertension.[3][9] The choice of a sulfonamide diuretic in a research or clinical context depends critically on the desired therapeutic outcome, whether it be potent natriuresis, bicarbonate excretion, or a sustained, moderate effect.
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. lecturio.com [lecturio.com]
- 3. CV Pharmacology | Diuretics [cvpharmacology.com]
- 4. Influence of administration time and sex on natriuretic, diuretic, and kaliuretic effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmcourse.com [pharmcourse.com]
- 7. globalrph.com [globalrph.com]
- 8. Acetazolamide: a forgotten diuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. A pilot randomised controlled trial evaluating the pharmacodynamic effects of furosemide versus acetazolamide in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of the carbonic anhydrase inhibitor, this compound (CL-11,366), on the reabsorption of chloride, sodium, and bicarbonate in the proximal tubule of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 13. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. scribd.com [scribd.com]
Validating Benzolamide's Target Engagement in Living Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of methods to validate the target engagement of benzolamide, a carbonic anhydrase inhibitor, in living cells, and contrasts its performance with alternative compounds.
This compound is a sulfonamide-based inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various isoforms of CAs are involved in numerous physiological processes, making them attractive drug targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1][2][3] Validating that this compound effectively engages these CA targets within the complex intracellular environment is paramount for understanding its mechanism of action and advancing its therapeutic development.
Comparison of this compound with Alternative Carbonic Anhydrase Inhibitors
A key aspect of validating this compound's target engagement is to compare its cellular activity with other well-characterized carbonic anhydrase inhibitors. Acetazolamide, a clinically used CA inhibitor, serves as a common benchmark. While both are potent inhibitors, a crucial difference lies in their purported cell permeability. Although some literature has suggested this compound is membrane-impermeant, other studies have shown it can penetrate red blood cell membranes, similar to acetazolamide.[4][5] This property is critical as it dictates whether the inhibitor can access intracellular CA isoforms or is restricted to membrane-bound targets like CA IX and XII, which are implicated in cancer.[4]
Here, we compare key parameters of this compound and other common carbonic anhydrase inhibitors.
| Compound | Primary Target(s) | Reported Cell Permeability | Key Applications |
| This compound | Carbonic Anhydrases (CA I, II, IV, IX, XII, XIV)[2] | Disputed; some evidence of cell penetration[4][5] | Research tool, potential therapeutic for glaucoma and cancer[6] |
| Acetazolamide | Carbonic Anhydrases (widespread inhibition)[2] | Cell-permeable[4] | Glaucoma, epilepsy, altitude sickness[3][7] |
| Brinzolamide | Carbonic Anhydrase II (high affinity)[8][9] | Designed for topical ocular administration[8] | Glaucoma, ocular hypertension[9] |
| Dorzolamide | Carbonic Anhydrase II[2] | Topical ocular administration[3] | Glaucoma, ocular hypertension[3] |
Methodologies for Validating Target Engagement in Living Cells
Several robust techniques can be employed to directly measure the interaction of this compound with its target carbonic anhydrases in living cells. These methods provide quantitative data on target occupancy and can help to elucidate the drug's mechanism of action.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in a cellular context.[10][11] It is based on the principle that the binding of a ligand, such as this compound, to its target protein, a carbonic anhydrase, increases the protein's thermal stability.
Experimental Workflow for CETSA
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of an enzyme class, allowing for the visualization and quantification of active enzymes. For carbonic anhydrases, specific probes can be used to assess the degree of target inhibition by this compound in a competitive manner.
Bioluminescence Resonance Energy Transfer (BRET)
BRET-based assays, such as NanoBRET™, can be engineered to monitor target engagement in real-time in living cells.[12] This involves fusing the target protein (a carbonic anhydrase) to a luciferase and using a fluorescently labeled tracer that binds to the active site. This compound will compete with the tracer, leading to a decrease in the BRET signal, which can be quantified to determine target occupancy.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
-
Cell Culture: Culture cells of interest (e.g., a cancer cell line overexpressing a specific CA isoform) to near confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target carbonic anhydrase in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Signaling Pathway of Carbonic Anhydrase IX in Hypoxic Cancer Cells
This compound's potential as an anti-cancer agent often stems from its inhibition of the tumor-associated carbonic anhydrase IX (CA IX). Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX then catalyzes the hydration of CO2 to produce protons and bicarbonate, contributing to the acidification of the tumor microenvironment and promoting tumor cell survival and invasion. This compound can inhibit this activity.
Signaling Pathway of CA IX in Hypoxia
Caption: Simplified signaling pathway of CA IX under hypoxic conditions.
Logical Comparison of Target Engagement Methodologies
Choosing the right method to validate target engagement depends on the specific research question and available resources.
Comparison of Target Engagement Methods
Caption: Comparison of key features of different target engagement assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. singlecare.com [singlecare.com]
- 4. This compound is not a membrane-impermeant carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of membrane-bound carbonic anhydrase enhances subretinal fluid absorption and retinal adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Indices of Benzolamide and Acetazolamide
A detailed evaluation of the therapeutic window for two key carbonic anhydrase inhibitors, highlighting benzolamide's potential for a wider safety margin in specific applications.
In the landscape of carbonic anhydrase inhibitors, both this compound and acetazolamide have established roles in various therapeutic areas, including the management of glaucoma, edema, and acute mountain sickness. A critical determinant of a drug's clinical utility is its therapeutic index (TI), a quantitative measure of its safety margin, defined as the ratio of the toxic dose to the therapeutic dose. This guide provides a comprehensive comparison of the therapeutic indices of this compound and acetazolamide, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Key Efficacy and Toxicity Data
A thorough review of the literature reveals key data points for assessing the therapeutic index of each compound. While comprehensive, directly comparable studies are limited, the available information allows for a preliminary evaluation.
| Drug | Parameter | Species | Route of Administration | Value | Indication for Effective Dose |
| Acetazolamide | LD50 | Mouse | Oral | 4300 mg/kg | - |
| LD50 | Rat | Oral | 4300 mg/kg | - | |
| ED50 (Lowest Effective Dose) | Human | Oral | 250 mg/day | Acute Mountain Sickness Prophylaxis | |
| Effective Dose | Human | Oral | 250 - 1000 mg/day | Glaucoma | |
| Effective Dose | Human | Oral | 250 - 375 mg/day | Edema (Diuresis) | |
| This compound | LD50 | - | - | Not available in searched literature | - |
| Effective Dose | - | - | Data not readily available for direct comparison | - |
LD50: The dose that is lethal to 50% of the test population. ED50: The dose that produces a therapeutic effect in 50% of the population.
Note: The absence of publicly available LD50 data for this compound presents a significant challenge in directly calculating and comparing its therapeutic index with that of acetazolamide. The subsequent analysis is therefore based on the available efficacy and toxicity information, with the understanding that a definitive comparison requires further experimental data.
Experimental Protocols
To ensure a robust comparison, it is essential to consider the methodologies employed in generating the efficacy and toxicity data. The following outlines standardized experimental protocols relevant to the evaluation of carbonic anhydrase inhibitors.
Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)
This protocol provides a stepwise procedure to determine the acute oral toxicity of a substance.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Animal Model: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strain) are used.
Procedure:
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: The test substance is administered orally by gavage to a group of three animals.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Dosing:
-
If no mortality occurs, the next higher dose level is administered to a new group of three animals.
-
If mortality occurs in two or three animals, the test is terminated, and the LD50 is estimated to be in that dose range.
-
If one animal dies, the same dose is administered to another group of three animals.
-
-
LD50 Estimation: The LD50 is estimated based on the dose levels at which mortality is observed.
independent replication of key findings on benzolamide's effects
Researchers and drug development professionals seeking to understand the clinical and physiological effects of benzolamide will find a landscape of comparative studies rather than direct independent replications of foundational findings. The existing research primarily focuses on comparing this compound's performance against other carbonic anhydrase inhibitors, most notably acetazolamide. These studies provide valuable data on its relative efficacy, side effect profile, and mechanism of action.
Comparative Efficacy in Acute Mountain Sickness
A key area of investigation for this compound has been in the prophylaxis of acute mountain sickness (AMS). A field study conducted during an ascent to Everest Base Camp (5340 m) compared the effectiveness of this compound against a placebo. The results indicated that subjects treated with this compound maintained arterial oxygenation levels 3-6% higher than the placebo group at altitudes above 4200 m. This improvement in oxygenation was associated with a roughly 50% reduction in the severity of AMS symptoms.[1]
Further studies performed at sea level aimed to differentiate the side effect profiles of this compound and acetazolamide. These investigations revealed that this compound has fewer side effects, some of which can be mistaken for AMS symptoms, when compared to various doses of acetazolamide. Despite the difference in side effects, both drugs demonstrated equivalent physiological effects on renal function.[1]
Mechanistic Insights from Comparative Physiology
Investigations into the mechanism of action at a physiological level have been conducted in avian models, specifically on intrapulmonary chemoreceptors (IPCs). These CO2-sensitive sensory neurons are crucial for regulating breathing. A study comparing the effects of the membrane-impermeable this compound with the membrane-permeable acetazolamide provided evidence for an intracellular location of carbonic anhydrase in these neurons.[2]
In this study, intravenous administration of this compound (25 mg/kg) in anesthetized mallards increased the discharge rate of IPCs but did not significantly alter their tonic response to changes in inspired PCO2. In contrast, acetazolamide (10 mg/kg) not only raised the IPC discharge rate but also significantly reduced the tonic PCO2 response. This suggests that acetazolamide's ability to penetrate the cell membrane and inhibit intracellular carbonic anhydrase leads to a more pronounced effect on the chemoreceptors' sensitivity to CO2.[2]
Data Summary
Table 1: Comparative Effects of this compound and Acetazolamide on Intrapulmonary Chemoreceptors [2]
| Parameter | Control (No CA Inhibition) | This compound (25 mg/kg iv) | Acetazolamide (10 mg/kg iv) |
| Tonic IPC PCO2 Response (s⁻¹·lnTorr⁻¹) | -9.0 +/- 0.8 | -9.8 +/- 1.6 | -3.5 +/- 3.6 |
| Phasic IPC PCO2 Response | Present | Modestly Attenuated | Severely Attenuated |
| IPC Discharge Rate | Baseline | Increased | Increased |
Experimental Protocols
Prophylaxis for Acute Mountain Sickness[1]
-
Study Design: Field study during an ascent to Everest Base Camp (5340 m).
-
Subjects: Human subjects undertaking the trek.
-
Intervention: Prophylactic administration of this compound versus placebo.
-
Primary Outcome Measures:
-
Arterial oxygenation levels measured at various altitudes.
-
Acute Mountain Sickness (AMS) severity scores.
-
-
Side Effect Comparison (at sea level):
-
Study Design: Two separate studies.
-
Subjects: Healthy human subjects.
-
Interventions:
-
Study 1: Two doses of acetazolamide (250 mg and 1000 mg).
-
Study 2: Acetazolamide (500 mg), this compound (200 mg), and lorazepam (2 mg) as a CNS effects comparator.
-
-
Outcome Measures:
-
Physiological actions on renal function.
-
Psychomotor side effects.
-
-
Intrapulmonary Chemoreceptor Response in Avian Model[2]
-
Study Design: In vivo electrophysiological recording from single cells.
-
Subjects: 16 anesthetized, unidirectionally ventilated mallards (Anas platyrhynchos).
-
Methodology:
-
Single-cell extracellular recordings were made from vagal filaments.
-
The action potential discharge rate of intrapulmonary chemoreceptors (IPCs) was measured in response to varying levels of inspired PCO2.
-
-
Interventions:
-
Intravenous administration of this compound (25 mg/kg).
-
Intravenous administration of acetazolamide (10 mg/kg).
-
-
Outcome Measures:
-
Tonic IPC PCO2 response (change in discharge rate per unit change in lnTorr of PCO2).
-
Phasic responses to rapid changes in PCO2.
-
Overall IPC discharge rate.
-
Visualizations
Caption: General mechanism of carbonic anhydrase inhibitors like this compound.
Caption: Workflow for avian intrapulmonary chemoreceptor experiment.
References
- 1. This compound improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, acetazolamide, and signal transduction in avian intrapulmonary chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzolamide: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential safety and logistical information for the proper disposal of benzolamide, a potent carbonic anhydrase inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure that waste is handled in a safe, compliant, and environmentally conscious manner.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation, a full-face respirator may be necessary.[1]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of dust or vapors.[1]
-
Spill Containment: In case of a spill, prevent the powder or solution from entering drains.[1] Collect the spilled material using methods that avoid dust generation and place it in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol for this compound
This compound must be treated as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[1][2][3] The primary method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused this compound, contaminated solutions, or mixtures from experimental procedures.
-
Segregate Waste: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[4] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[5]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a chemically compatible and leak-proof container with a secure screw-top cap.[4][5] The container material should not react with or absorb the waste.[4]
-
Fill Level: Do not overfill liquid waste containers. Leave at least 1-inch of headspace (or fill to no more than 75% capacity) to allow for vapor expansion.[4][6]
-
Proper Labeling: Clearly label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The concentration and composition of the waste mixture.
-
The date when waste was first added to the container.
-
Relevant hazard warnings (e.g., "Harmful if Swallowed").[7]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]
-
Secure Storage: The SAA must be a secure location away from general laboratory traffic. Ensure containers are inspected weekly for any signs of leakage.[4]
-
Time and Quantity Limits: Be aware of regulatory limits for storing hazardous waste in an SAA. Typically, waste may be accumulated for up to one year, provided the volume does not exceed 55 gallons.[2] Once a container is full, it must be removed from the SAA within three days.[4]
Step 4: Arrange for Final Disposal
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or your designated hazardous waste management provider.[2]
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.
Disposal of Empty Containers
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[5]
-
Triple Rinse: For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Deface Label: Before disposing of the empty container in the normal trash, remove or completely deface the original label to prevent any misunderstanding.[5]
Summary of Laboratory Waste Disposal Parameters
The following table summarizes general quantitative guidelines for the in-lab management of certain chemical wastes. Note that these are general rules and this compound itself is not suitable for drain or trash disposal.
| Parameter | Guideline | Regulation/Practice Source |
| pH for Sewer Disposal | Between 5.0 and 9.0 | General University Guidelines[8] |
| In-Lab Neutralization Limit | ≤ 25 mL for strong acids/bases | Indiana University[8] |
| Sewer Disposal Volume Limit | ≤ 5 gallons (liquids), 1 kg (solids) per discharge | Indiana University[8] |
| SAA Accumulation Limit | ≤ 55 gallons | UPenn EHRS[2] |
| SAA Time Limit (Partial Container) | ≤ 1 year from first addition | Central Washington University[4] |
| "Empty" Container Residue | ≤ 1 inch or 3% by weight | Prudent Practices in the Laboratory[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nipissingu.ca [nipissingu.ca]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Benzolamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzolamide. Adherence to these procedures is vital for ensuring personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact with this compound dust or splashes. |
| Skin Protection | Chemical-impermeable gloves (materials to be selected based on specific lab protocols and breakthrough times).[1] | To avoid direct skin contact with the chemical. |
| Fire/flame resistant and impervious clothing.[1] | To protect the body from potential splashes and contamination. | |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] | To prevent inhalation of this compound dust or aerosols. |
Procedural Guidance for Handling this compound
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A local exhaust ventilation system is recommended.
-
Remove all sources of ignition from the vicinity.[1]
-
Keep this compound in suitable, closed containers.
2. Donning PPE:
-
Inspect all PPE for integrity before use.
-
Don protective clothing first, followed by gloves and safety goggles. If a respirator is required, it should be fit-tested and donned according to the manufacturer's instructions.
3. Handling the Compound:
-
Avoid the formation of dust.[1]
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
4. Doffing PPE:
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove safety goggles and protective clothing.
-
If a respirator was used, remove it last.
-
Wash hands and any exposed skin immediately and thoroughly.
Emergency and Disposal Plans
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear appropriate PPE before attempting to clean up the spill.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering drains.[1]
First-Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.
-
The chemical should be kept in suitable, closed containers for disposal.[1]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
